molecular formula C7H7NO3 B585356 Mesalazine-D3

Mesalazine-D3

Cat. No.: B585356
M. Wt: 156.15 g/mol
InChI Key: KBOPZPXVLCULAV-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesalazine-D3 (CAS 1309283-32-6), also known as Mesalamine-d3, is a deuterium-labeled stable isotope of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid or 5-ASA) . With a molecular formula of C7H4D3NO3 and a molecular weight of 156.16 g/mol, this compound features three deuterium atoms replacing hydrogen, making it an essential internal standard for the quantitative bioanalysis of its non-labeled counterpart . Mesalazine is a cornerstone treatment for inflammatory bowel diseases (IBD), such as ulcerative colitis, and is known to work topically in the colon . Its mechanism of action, while not fully elucidated, is believed to involve the inhibition of prostaglandin and leukotriene synthesis, scavenging of free radicals, and potential activation of the PPARγ nuclear receptor, thereby dampening the inflammatory response in the intestinal mucosa . This compound is specifically designed for use in analytical method development and validation (AMV), quality control (QC) procedures, and during commercial drug production, such as for Abbreviated New Drug Applications (ANDAs) . Its primary research value lies in enabling precise and accurate quantification of Mesalazine in complex biological matrices using techniques like LC-MS, facilitating advanced pharmacokinetic, metabolism, and bioavailability studies . This product is supplied with detailed characterization data and is intended for Research Use Only; it is not for diagnostic or therapeutic human use .

Properties

IUPAC Name

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOPZPXVLCULAV-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mesalazine-D3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Chemical Structure, Properties, and Core Experimental Protocols

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a well-established anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic effect is believed to be topical, acting on the inflamed mucosa of the gastrointestinal tract.[2] Mesalazine-D3 is the deuterated analogue of Mesalazine, in which three hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Mesalazine in biological matrices.[3] The substitution of hydrogen with deuterium can also potentially alter the metabolic profile of the drug, a concept known as the "deuterium effect," which is of significant interest in drug development.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is structurally identical to Mesalazine, with the exception of the isotopic substitution of three hydrogen atoms with deuterium on the benzene ring.

Chemical Structure:

  • Mesalazine: 5-amino-2-hydroxybenzoic acid

  • This compound: 5-amino-2-hydroxybenzoic-3,4,6-d3 acid

The IUPAC name for this compound is 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid.

Physicochemical Properties

Quantitative data for this compound and its non-deuterated counterpart, Mesalazine, are summarized in the table below for easy comparison. The properties of Mesalazine provide a reliable reference for those of its deuterated analogue, as isotopic labeling has a minimal effect on most non-metabolic physicochemical parameters.

PropertyThis compoundMesalazineReference(s)
Molecular Formula C₇H₄D₃NO₃C₇H₇NO₃[5]
Molecular Weight 156.16 g/mol 153.14 g/mol [5]
CAS Number 1309283-32-689-57-6[5]
pKa (Strongest Acidic) ~2.022.02[6]
pKa (Strongest Basic) ~5.875.87[6]
Solubility in Water Not explicitly reported, expected to be similar to MesalazineSlightly soluble[1]
Melting Point Not explicitly reported~280 °C (decomposes)[7]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Proposed Experimental Protocol for the Synthesis of this compound:

  • Reaction Setup: In a high-pressure reaction vessel, add Mesalazine (1.0 eq) and 5% Platinum on carbon (Pt/C) catalyst (0.1 eq by weight).

  • Deuterium Source: Add heavy water (D₂O) to the vessel to dissolve/suspend the Mesalazine.

  • Hydrogen Atmosphere: Purge the vessel with hydrogen gas (H₂) and then pressurize to the desired pressure (e.g., 50 psi). The presence of H₂ is known to activate the Pt/C catalyst for H-D exchange.

  • Heating and Stirring: Heat the reaction mixture to a temperature between 80-150°C with vigorous stirring. The optimal temperature and reaction time will need to be determined empirically.

  • Reaction Monitoring: Monitor the progress of the deuteration by taking aliquots of the reaction mixture and analyzing them by LC-MS to determine the extent of deuterium incorporation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the Pt/C catalyst.

  • Purification: Evaporate the D₂O under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

  • Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Analytical Methods

This compound is primarily used as an internal standard in quantitative bioanalysis. The following are typical experimental protocols for its analysis alongside Mesalazine.

  • Objective: To separate and quantify Mesalazine and its impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile). A common composition is a 60:40 (v/v) ratio of buffer to methanol.

    • Flow Rate: Typically 1.0 - 1.2 mL/min.

    • Detection: UV detection at a wavelength of approximately 230-240 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

    • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of Mesalazine in the sample.

  • Objective: Highly sensitive and selective quantification of Mesalazine and this compound in biological matrices such as plasma.

  • Methodology:

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for Mesalazine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 154.1 → 108.1).

      • MRM Transition for this compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 157.1 → 111.1).

    • Sample Preparation: Perform protein precipitation of the plasma sample using a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

    • Quantification: The ratio of the peak area of Mesalazine to the peak area of the internal standard (this compound) is used to calculate the concentration of Mesalazine in the sample, based on a calibration curve prepared in the same biological matrix.

Mechanism of Action and Signaling Pathways

The therapeutic effects of Mesalazine are attributed to its anti-inflammatory properties, which are mediated through multiple signaling pathways. As this compound is chemically identical to Mesalazine in its interaction with biological targets, its mechanism of action is considered the same.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism

Mesalazine is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[9][10] Activation of PPAR-γ by Mesalazine leads to the transrepression of pro-inflammatory genes.

PPAR_gamma_pathway Mesalazine This compound PPARg PPAR-γ Mesalazine->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE binds to RXR RXR RXR->PPRE binds to Inflammatory_Genes Pro-inflammatory Gene Transcription PPRE->Inflammatory_Genes represses Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

PPAR-γ Signaling Pathway of this compound.
Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators. Mesalazine has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[8][11]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mesalazine This compound IKK IKK Complex Mesalazine->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes initiates

NF-κB Signaling Pathway Inhibition by this compound.
Modulation of the Cyclooxygenase (COX) Pathway

Mesalazine is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent mediators of inflammation.[3][6] By reducing prostaglandin production, Mesalazine helps to alleviate the inflammatory symptoms of IBD.

COX_pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) Arachidonic_Acid->COX substrate for Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate Mesalazine This compound Mesalazine->COX inhibits

Cyclooxygenase Pathway Modulation by this compound.

Conclusion

This compound is a critical tool for researchers and drug development professionals working with Mesalazine. Its primary application as an internal standard in bioanalytical assays allows for accurate and precise quantification of the parent drug. Furthermore, the principles of isotopic labeling embodied by this compound are central to modern drug metabolism and pharmacokinetic studies. A thorough understanding of its properties, analytical methodologies, and the underlying mechanisms of action of its non-deuterated counterpart provides a solid foundation for its effective use in research and development. This technical guide serves as a comprehensive resource to facilitate the application of this compound in advancing the understanding and development of treatments for inflammatory bowel disease.

References

An In-depth Technical Guide to the Synthesis and Characterization of Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mesalazine-D3, a deuterated analog of the anti-inflammatory drug Mesalazine. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of Mesalazine in biological matrices.

Chemical and Physical Properties

This compound, also known as 5-Aminosalicylic acid-d3, possesses the following key properties:

PropertyValueReference
IUPAC Name 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid[1]
Synonyms 5-Aminosalicylic acid-d3, Mesalamine-D3, 5-ASA-d3[1][2]
CAS Number 1309283-32-6[2]
Molecular Formula C₇H₄D₃NO₃[2]
Molecular Weight 156.15 g/mol [1][2]
Purity >95% (by HPLC)[2]
Appearance White to off-white solid[3]

Synthesis of this compound

A potential synthetic pathway starts from Mesalazine and utilizes a deuterated acid to facilitate the exchange of protons on the aromatic ring with deuterium atoms.

Synthesis_Pathway Mesalazine Mesalazine Reaction Heated Reaction Vessel Mesalazine->Reaction Deuterated_Acid Deuterated Acid (e.g., D₂SO₄ in D₂O) Deuterated_Acid->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Work-up Mesalazine_D3 This compound Purification->Mesalazine_D3

Caption: Proposed synthesis pathway for this compound.

Proposed Experimental Protocol

Disclaimer: The following protocol is a theoretical procedure based on general methods for aromatic deuteration and has not been experimentally validated.

Materials:

  • Mesalazine (5-aminosalicylic acid)

  • Deuterated sulfuric acid (D₂SO₄)

  • Deuterium oxide (D₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve Mesalazine in deuterium oxide.

  • Acid Catalysis: Carefully add a catalytic amount of deuterated sulfuric acid to the solution.

  • Heating: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange at the ortho and para positions of the aromatic ring.

  • Neutralization: After cooling to room temperature, cautiously neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous solution with ethyl acetate multiple times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following table summarizes expected and reported data, with data for non-deuterated Mesalazine provided for comparison.

TechniqueData for this compound (Expected/Reported)Data for Mesalazine (for comparison)
¹H NMR Signals for the aromatic protons at the deuterated positions will be absent or significantly reduced in intensity.A predicted ¹H NMR spectrum in D₂O shows peaks corresponding to the aromatic protons.[4]
¹³C NMR The chemical shifts of the carbon atoms attached to deuterium will be slightly shifted upfield and may appear as multiplets due to C-D coupling.
Mass Spectrometry (MS) Molecular ion (M+) peak at m/z 156. In LC-MS/MS analysis using negative ion mode after derivatization, a transition of m/z 211.1 → 110.1 has been reported.[5]Molecular ion (M+) peak at m/z 153.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy The spectrum is expected to be very similar to that of Mesalazine, with potential minor shifts in C-D stretching and bending vibrations.
Chromatographic Data
TechniqueData for this compound
High-Performance Liquid Chromatography (HPLC) Purity is typically determined to be >95%.[2]

Experimental Workflows

The synthesis and characterization of this compound follow a structured workflow.

Synthesis Workflow

Synthesis_Workflow Start Start: Mesalazine & Deuterated Reagents Reaction Acid-Catalyzed H/D Exchange Reaction Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow Sample Synthesized this compound HPLC HPLC Analysis for Purity Sample->HPLC MS Mass Spectrometry for Molecular Weight Confirmation Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) for Structural Elucidation and Deuteration Confirmation Sample->NMR FTIR FTIR Spectroscopy for Functional Group Analysis Sample->FTIR Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Caption: Workflow for the characterization of this compound.

Conclusion

References

The Gold Standard in Bioanalysis: A Technical Guide to Mesalazine-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mesalazine-D3 as an internal standard in the quantitative analysis of the anti-inflammatory drug mesalazine. We will delve into the core principles of isotopic labeling, provide detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, and present key quantitative data in a clear, comparative format.

The Principle of Isotopic Dilution and the Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices such as plasma, achieving high accuracy and precision is a significant challenge.[1] Analytical variability can be introduced at multiple stages, including sample preparation, extraction, and instrument response.[1] To compensate for these potential errors, an internal standard (IS) is employed.

An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest, but be clearly distinguishable by the mass spectrometer.[2] This is where deuterated internal standards, like this compound, excel. By replacing one or more hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the analyte is increased.[1] This mass shift allows for separate detection by the mass spectrometer, while the near-identical chemical structure ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization.[1][2] Consequently, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.[3]

This compound is the deuterated analog of mesalazine (5-aminosalicylic acid), a drug used to treat inflammatory bowel disease.[4] Its use as an internal standard is considered the "gold standard" for the bioanalysis of mesalazine.[1]

Physicochemical Properties of Mesalazine and this compound

The near-identical physicochemical properties of mesalazine and its deuterated counterpart are fundamental to the latter's function as an effective internal standard.

PropertyMesalazineThis compoundReference
Molecular Formula C₇H₇NO₃C₇H₄D₃NO₃[5][6]
Molecular Weight 153.14 g/mol 156.15 g/mol [5][6]
XLogP3 1.31.3[5][6]

Therapeutic Mechanism of Action of Mesalazine

While the precise mechanism of action is not fully elucidated, mesalazine is understood to exert a topical anti-inflammatory effect on the colonic mucosa.[6][7] Its therapeutic effects are believed to involve several pathways:

  • Inhibition of Pro-inflammatory Mediators: Mesalazine is thought to block cyclooxygenase (COX) and lipoxygenase pathways, thereby inhibiting the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut.[6][7][8]

  • Activation of PPAR-γ: Evidence suggests that mesalazine activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[9]

  • Inhibition of NF-κB: Mesalazine may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of pro-inflammatory cytokines.[8]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathways of mesalazine.

Mesalazine_MoA Proposed Anti-inflammatory Pathways of Mesalazine cluster_pathways Cellular Effects Mesalazine Mesalazine COX Cyclooxygenase (COX) Mesalazine->COX Inhibits LOX Lipoxygenase (LOX) Mesalazine->LOX Inhibits NFkB NF-κB Activation Mesalazine->NFkB Inhibits PPARg PPAR-γ Mesalazine->PPARg Activates Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines AntiInflammatory_Effects Anti-inflammatory Effects PPARg->AntiInflammatory_Effects Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation ProInflammatory_Cytokines->Inflammation AntiInflammatory_Effects->Inflammation

Caption: Proposed Anti-inflammatory Pathways of Mesalazine.

Experimental Protocol: Quantification of Mesalazine in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantitative analysis of mesalazine in human plasma.

Materials and Reagents
  • Mesalazine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Ammonium acetate

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting mesalazine from plasma samples.[10][11]

  • Aliquoting: Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound internal standard working solution to each tube (except for blank samples).

  • Precipitation: Add 300 µL of acetonitrile (pre-chilled to -20°C) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Injection: Inject a specific volume of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterConditionReference
Column C18 (e.g., Thermo, Hypersil BDS, 100 mm × 4.6 mm, 5 µm)[10][11]
Mobile Phase A 0.1% Formic acid in water[4][11]
Mobile Phase B Acetonitrile[4][11]
Gradient/Isocratic Isocratic (e.g., 40:60 v/v A:B) or Gradient[11]
Flow Rate 0.5 - 1.2 mL/min[4][11]
Column Temperature 25 - 45°C[4][7]
Injection Volume 10 µL[4][9]
Mass Spectrometry Conditions

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterMesalazineThis compoundReference
Ionization Mode Positive or Negative Electrospray Ionization (ESI)Positive or Negative Electrospray Ionization (ESI)[4][9][12]
Precursor Ion (m/z) 154.0 or 210.1 (derivatized)157.0 or 213.1 (derivatized)[4][10][11]
Product Ion (m/z) 108.0 or 136.06111.0 or 138.15[4][10]
Collision Energy (eV) 17 - 3517 - 35[4][9]
Dwell Time (sec) 0.2000.200[4]

Note: Derivatization with agents like propionyl anhydride can be used to enhance signal intensity, which will alter the precursor and product ion m/z values.[12]

The workflow for using this compound as an internal standard is depicted in the following diagram.

Internal_Standard_Workflow Workflow for Bioanalysis with a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (containing Mesalazine) Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Mesalazine & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Mesalazine Concentration Calibration_Curve->Quantification

Caption: Workflow for Bioanalysis with a Deuterated Internal Standard.

Method Validation Parameters

A robust bioanalytical method using a deuterated internal standard should be thoroughly validated according to regulatory guidelines.[2] Key validation parameters are summarized below, with typical acceptance criteria.

ParameterDescriptionTypical Acceptance CriteriaReference
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[2]
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[9]
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.Within ±15% of the nominal value (±20% at LLOQ)[9]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible[12]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.CV of the matrix factor should be ≤ 15%[9]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration[2][9]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative bioanalysis of mesalazine.[10][11] Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations during sample processing and analysis, leading to highly accurate and precise results.[1][2] This technical guide has outlined the fundamental principles, provided detailed experimental protocols, and summarized key quantitative data to assist researchers, scientists, and drug development professionals in the implementation of this gold-standard bioanalytical technique.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of Mesalazine-D3, a deuterated isotopologue of Mesalazine. Designed for researchers, scientists, and drug development professionals, this document compiles available data on its fundamental characteristics, outlines relevant experimental methodologies, and visualizes its biological signaling pathways.

This compound , also known as 5-Aminosalicylic acid-d3, is a stable, isotopically labeled form of Mesalazine (5-ASA), an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its primary application in research and clinical settings is as an internal standard for the quantitative analysis of Mesalazine in biological matrices by mass spectrometry-based methods.[2] The incorporation of three deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte without significantly altering its chemical behavior.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are not extensively available in publicly accessible literature. The following tables summarize the available computed and experimental data. For properties where specific data for this compound is unavailable, the corresponding data for the non-deuterated Mesalazine is provided for reference, with the distinction clearly noted.

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acidPubChem[1]
Synonyms 5-Aminosalicylic acid-d3, Mesalamine-D3PubChem[1]
CAS Number 1309283-32-6Santa Cruz Biotechnology[3]
Molecular Formula C₇H₄D₃NO₃Santa Cruz Biotechnology[3]
Molecular Weight 156.15 g/mol PubChem[1]
Exact Mass 156.061423323 DaPubChem[1]
Topological Polar Surface Area 83.6 ŲPubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Complexity 160PubChem[1]
XLogP3 1.3PubChem[1]

Table 2: Experimental Physical Properties (this compound vs. Mesalazine)

PropertyThis compoundMesalazine (for reference)Source (Mesalazine)
Melting Point Data not available283-286 °C (decomposes)PubChem[4]
Boiling Point Data not availableData not available
Solubility Data not availableSlightly soluble in waterPubChem[4]
pKa (Strongest Acidic) Data not available2.02DrugBank Online
pKa (Strongest Basic) Data not available5.87DrugBank Online
Isotopic Purity >98% atom DNot ApplicableExpert Synthesis Solutions[5]

Experimental Protocols

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound was not found, the synthesis of Mesalazine derivatives is documented.[6] A plausible synthetic route for this compound would likely involve the use of deuterated starting materials in a similar synthetic pathway to non-deuterated Mesalazine. A general synthesis of Mesalazine involves the nitration of salicylic acid followed by reduction of the nitro group to an amine.[7]

Purification of Mesalazine and its derivatives typically involves standard laboratory techniques such as recrystallization to achieve high purity.[8] The purity of this compound is often reported by suppliers to be greater than 99% as determined by High-Performance Liquid Chromatography (HPLC).[5]

Quantitative Analysis using LC-MS/MS (this compound as Internal Standard)

This compound is frequently employed as an internal standard for the quantification of Mesalazine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Protein Precipitation: A common method for extracting Mesalazine from plasma samples involves protein precipitation with an organic solvent such as methanol or acetonitrile.

  • Internal Standard Spiking: A known concentration of this compound is added to the plasma sample before precipitation to correct for variability in extraction and instrument response.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Mesalazine and this compound.

Table 3: Example LC-MS/MS Parameters for Mesalazine Analysis using this compound as an Internal Standard

ParameterMesalazineThis compound
Precursor Ion (m/z) Varies by methodVaries by method
Product Ion (m/z) Varies by methodVaries by method
Ionization Mode Positive or Negative ESIPositive or Negative ESI

Signaling Pathways and Mechanism of Action of Mesalazine

The therapeutic effects of Mesalazine are attributed to its anti-inflammatory properties, which are mediated through several signaling pathways. The exact mechanism of action is not fully understood, but it is known to act locally on the colonic mucosa.[9]

Inhibition of Inflammatory Mediators

Mesalazine is believed to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut.

PPAR-γ Agonism

Mesalazine is also a known agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ has anti-inflammatory effects in the colon.

The following diagram illustrates the proposed mechanism of action of Mesalazine.

Mesalazine_Mechanism_of_Action Mesalazine Mesalazine (5-ASA) COX Cyclooxygenase (COX) Mesalazine->COX Inhibits LOX Lipoxygenase (LOX) Mesalazine->LOX Inhibits PPARg PPAR-γ Mesalazine->PPARg Activates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Anti_Inflammatory_Effects Anti-Inflammatory Effects PPARg->Anti_Inflammatory_Effects

Proposed mechanism of action of Mesalazine.

Experimental Workflows

The general workflow for the quantitative analysis of Mesalazine in a biological sample using this compound as an internal standard is depicted below.

Experimental_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition and Processing LC_MS->Data Quantify Quantification of Mesalazine Data->Quantify End Report Results Quantify->End

General workflow for bioanalysis of Mesalazine.

Conclusion

This compound is an indispensable tool for the accurate quantification of Mesalazine in pharmacokinetic and bioequivalence studies. While comprehensive experimental data on its intrinsic physical and chemical properties are limited, its behavior is expected to be very similar to that of non-deuterated Mesalazine. This guide provides a summary of the currently available information and highlights the common experimental procedures where this compound plays a critical role. Further research into the experimental determination of the physical constants of this compound would be beneficial for the scientific community.

References

Understanding Deuterium Labeling in Mesalazine-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of deuterium labeling as applied to mesalazine, resulting in the novel entity Mesalazine-D3. While specific clinical and extensive preclinical data on this compound are not widely available in the public domain, this document extrapolates from the well-established science of deuterium labeling and the known pharmacology of mesalazine to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers a powerful tool in drug development to enhance the pharmacokinetic profiles of therapeutic agents.[1] The fundamental principle lies in the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the difference in mass.[1] This increased bond strength can significantly slow down the rate of chemical reactions that involve the cleavage of this bond, particularly metabolic processes mediated by enzymes.[1]

By strategically replacing hydrogen atoms at sites of metabolic vulnerability within a drug molecule with deuterium, medicinal chemists can achieve several potential benefits:

  • Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life (t½), higher maximum plasma concentration (Cmax), and greater overall drug exposure (Area Under the Curve - AUC).[1]

  • Reduced Metabolite-Related Toxicity: Deuteration can decrease the formation of potentially toxic or reactive metabolites.[1]

  • Metabolic Switching: Altering the primary site of metabolism can redirect the metabolic pathway towards the formation of less toxic or more active metabolites.[1]

  • Enhanced Efficacy: Improved pharmacokinetic parameters may lead to more consistent therapeutic drug levels, potentially enhancing efficacy and allowing for less frequent dosing.

The successful application of this technology is exemplified by FDA-approved drugs like deutetrabenazine, which demonstrated a favorable pharmacokinetic profile compared to its non-deuterated counterpart.[1]

Mesalazine (5-Aminosalicylic Acid): Mechanism of Action and Metabolism

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[2][3] Its primary mechanism of action is believed to be topical, exerting its anti-inflammatory effects directly on the inflamed mucosa of the gastrointestinal tract.[2][4] While the exact mechanism is not fully elucidated, it is thought to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes through the modulation of the cyclooxygenase (COX) and lipoxygenase pathways.[2][5] Mesalazine may also inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[5]

The primary metabolic pathway of mesalazine is N-acetylation, which occurs in the intestinal mucosa and the liver, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a therapeutically inactive metabolite.[6][7] This acetylation is rapid and extensive, limiting the systemic bioavailability of the active drug.

This compound: A Deuterated Analog of Mesalazine

This compound is a deuterated version of mesalazine, with the chemical name 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid.[8] In this molecule, three hydrogen atoms on the aromatic ring have been replaced by deuterium atoms.

Rationale for Deuteration

The strategic placement of deuterium on the aromatic ring of mesalazine is intended to leverage the kinetic isotope effect to slow down its metabolism. While the primary metabolic route is N-acetylation, other oxidative metabolic pathways may also contribute to its clearance. The deuteration of the aromatic ring could potentially hinder enzymatic attack at these positions, thereby slowing the overall metabolism of the drug.

A slower metabolic rate for this compound could translate into:

  • Increased local residence time: By reducing the rate of its inactivation through metabolism in the gut wall, more active mesalazine may be available at the site of inflammation for a longer duration.

  • Enhanced systemic exposure: For any portion of the drug that is absorbed, a slower metabolism would lead to higher and more sustained plasma concentrations.

  • Improved therapeutic index: By potentially allowing for lower or less frequent dosing to achieve the desired therapeutic effect, the side-effect profile might be improved.

Quantitative Data: A Comparative Overview

Specific pharmacokinetic data for this compound is not publicly available. The following tables present a summary of the known pharmacokinetic parameters for mesalazine and the projected, theoretical impact of deuterium labeling on these parameters for this compound.

Table 1: Pharmacokinetic Parameters of Mesalazine (Oral Administration)

ParameterValueReference
Time to Peak Plasma Concentration (tmax) 3.7 - 7.01 hours[6][9]
Elimination Half-life (t½) 2.07 - 3.5 hours[6][9]
Maximum Plasma Concentration (Cmax) 1332 ng/mL (after a single 20 mg/kg dose)[9]
Area Under the Curve (AUC0-∞) 8712 ng/mL*h (after a single 20 mg/kg dose)[9]
Primary Metabolite N-acetyl-5-aminosalicylic acid (Ac-5-ASA)[6][7]

Table 2: Projected Pharmacokinetic Profile of this compound Compared to Mesalazine

ParameterProjected Change for this compoundRationale (Based on Kinetic Isotope Effect)
Time to Peak Plasma Concentration (tmax) Potentially delayedSlower absorption and/or first-pass metabolism.
Elimination Half-life (t½) IncreasedReduced rate of metabolic clearance.
Maximum Plasma Concentration (Cmax) IncreasedSlower metabolism leading to higher peak concentrations.
Area Under the Curve (AUC) IncreasedGreater overall drug exposure due to decreased clearance.
Metabolite Formation (Ac-5-ASA) Decreased rate of formationSlower N-acetylation due to potential secondary isotope effects or altered enzyme binding.

Experimental Protocols

Detailed experimental protocols for the direct analysis of this compound are not available. However, the following methodologies are standard in the field for characterizing and comparing deuterated and non-deuterated compounds.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of mesalazine and this compound in liver microsomes or other relevant enzyme systems.

Methodology:

  • Incubation: Incubate mesalazine and this compound separately with human liver microsomes (or intestinal S9 fractions) in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound concentration at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds. A longer t½ and lower CLint for this compound would indicate increased metabolic stability.

Pharmacokinetic Study in Animal Models

Objective: To compare the in vivo pharmacokinetic profiles of mesalazine and this compound.

Methodology:

  • Animal Model: Utilize a suitable animal model (e.g., rats or dogs).

  • Dosing: Administer equivalent oral doses of mesalazine and this compound to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the plasma concentrations of the parent drug and its major metabolite (Ac-5-ASA) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, tmax, AUC, t½) for both compounds using appropriate software.

Visualizations

Mesalazine Metabolism and the Impact of Deuteration

cluster_0 Standard Metabolism cluster_1 Projected Metabolism of this compound Mesalazine Mesalazine (5-ASA) Metabolism N-acetyltransferase (NAT) Mesalazine->Metabolism Rapid Acetylation Metabolite N-acetyl-5-ASA (Inactive) Metabolism->Metabolite Mesalazine_D3 This compound Metabolism_D3 N-acetyltransferase (NAT) Mesalazine_D3->Metabolism_D3 Slower Acetylation (KIE) Metabolite_D3 N-acetyl-5-ASA-D3 (Inactive) Metabolism_D3->Metabolite_D3

Caption: Projected impact of deuterium labeling on mesalazine metabolism.

Experimental Workflow for Pharmacokinetic Comparison

start Dosing of Animal Models group1 Group 1: Mesalazine start->group1 group2 Group 2: This compound start->group2 sampling Serial Blood Sampling group1->sampling group2->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, tmax, AUC, t½) analysis->pk_params comparison Comparative Analysis pk_params->comparison Mesalazine Mesalazine / this compound COX Cyclooxygenase (COX) Mesalazine->COX Inhibition LOX Lipoxygenase (LOX) Mesalazine->LOX Inhibition NFkB NF-κB Activation Mesalazine->NFkB Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Inflammation Intestinal Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inflammatory_Cytokines->Inflammation

References

Mesalazine-D3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mesalazine-D3, a deuterated analog of Mesalazine (5-aminosalicylic acid). This document details its chemical properties, analytical applications, and the biochemical pathways influenced by its non-deuterated counterpart.

Core Compound Details

This compound is a stable, isotopically labeled form of Mesalazine, an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD). The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, without altering the fundamental biological activity of the parent compound.

Physicochemical Properties
PropertyValue
CAS Number 1309283-32-6
Molecular Formula C₇H₄D₃NO₃
Molecular Weight 156.15 g/mol
Appearance Light Brown to Black Solid

Analytical Applications and Experimental Protocols

This compound is frequently employed as an internal standard in bioanalytical methods for the accurate quantification of Mesalazine in biological matrices. Its use significantly improves the precision and accuracy of techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Mesalazine in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the determination of Mesalazine in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 100 µL of an internal standard spiking solution containing this compound.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

ParameterSpecification
LC System Agilent Technologies, model series 1200 or equivalent
Column Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic mixture of 10 mM ammonium acetate and methanol (85:15, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C

3. Mass Spectrometric Detection

ParameterSpecification
Mass Spectrometer API 4200 triple quadrupole instrument or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Mesalazine) Varies by ionization mode and derivatization
MRM Transition (this compound) Varies by ionization mode and derivatization

Note: Specific MRM transitions will depend on the ionization polarity and whether a derivatization step is employed. For instance, in one method, Mesalazine and this compound were ionized in positive polarity with MRM transitions of m/z 210.1→192.1 and m/z 213.1→195.1, respectively, after derivatization.[2][3]

Mechanism of Action and Signaling Pathways

The therapeutic effects of Mesalazine are primarily attributed to its local anti-inflammatory activity in the gastrointestinal tract. While the exact mechanism is not fully elucidated, several key signaling pathways are known to be modulated by Mesalazine.

Inhibition of Inflammatory Mediators

Mesalazine is understood to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Arachidonic Acid Arachidonic Acid COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Mesalazine Mesalazine Mesalazine->COX Pathway inhibits Mesalazine->LOX Pathway inhibits

Mesalazine's inhibition of COX and LOX pathways.
Modulation of Key Signaling Cascades

Mesalazine has been shown to influence several intracellular signaling pathways that are pivotal in the inflammatory response and cell proliferation. These include the Wnt/β-catenin pathway, peroxisome proliferator-activated receptor-gamma (PPAR-γ), nuclear factor-kappa B (NF-κB), and the epidermal growth factor receptor (EGFR) signaling pathway.

cluster_0 Cellular Signaling Wnt/β-catenin Wnt/β-catenin Inflammation & Proliferation Inflammation & Proliferation Wnt/β-catenin->Inflammation & Proliferation PPAR-γ PPAR-γ PPAR-γ->Inflammation & Proliferation inhibits NF-κB NF-κB NF-κB->Inflammation & Proliferation EGFR Signaling EGFR Signaling EGFR Signaling->Inflammation & Proliferation Mesalazine Mesalazine Mesalazine->Wnt/β-catenin inhibits Mesalazine->PPAR-γ activates Mesalazine->NF-κB inhibits Mesalazine->EGFR Signaling inhibits

Mesalazine's modulation of intracellular signaling pathways.
Proposed Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Mesalazine using this compound.

Dosing Dosing Biological Sampling Biological Sampling Dosing->Biological Sampling (e.g., blood, plasma) Sample Preparation Sample Preparation Biological Sampling->Sample Preparation (e.g., protein precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis with this compound IS Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling

Workflow for a pharmacokinetic study of Mesalazine.

References

Mesalazine-D3: A Technical Guide to its Availability and Application as a Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Mesalazine-D3 as a reference material, its certification status, and its application in analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Commercial Availability and Certification Status

This compound is commercially available from a variety of suppliers as a reference standard. It is primarily used as an internal standard in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Mesalazine in biological matrices.

While readily available as a "reference standard," an extensive search did not identify any suppliers offering this compound as a "Certified Reference Material (CRM)" with accreditation to ISO 17034. This is a critical distinction, as CRMs undergo a more rigorous certification process, providing a higher level of accuracy and traceability.

However, reputable suppliers provide a comprehensive Certificate of Analysis (CoA) with their this compound reference standards. The CoA typically includes vital information such as:

  • Chemical identity and structure confirmation

  • Purity assessment by methods like High-Performance Liquid Chromatography (HPLC)

  • Isotopic enrichment percentage

  • Storage conditions

  • Lot number and expiry date

The following table summarizes the availability of this compound from various suppliers, based on publicly available information. Researchers should always request the latest CoA from the supplier before use.

SupplierProduct NameCAS NumberPurity/Isotopic EnrichmentAvailable Documentation
LGC StandardsThis compound1309283-32-6>95% (HPLC)Certificate of Analysis
Simson Pharma LimitedMesalazine - D31309283-32-6Not specifiedCertificate of Analysis
Sussex ResearchMesalamine-d31309283-32-6>95% (HPLC), >95% Isotopic EnrichmentTechnical Data Sheet

Experimental Protocol: Quantification of Mesalazine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol for the quantitative analysis of Mesalazine in human plasma. This protocol is a composite of methodologies described in scientific literature and should be optimized for specific laboratory conditions and instrumentation.

2.1. Materials and Reagents

  • Mesalazine reference standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

2.2. Sample Preparation

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Mesalazine from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mesalazine: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions.

2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Mesalazine to this compound against the concentration of Mesalazine standards.

  • Determine the concentration of Mesalazine in the plasma samples from the calibration curve.

Workflow for Mesalazine Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Mesalazine calibration_curve->quantification

Caption: Workflow for the quantification of Mesalazine in plasma using this compound.

Mechanism of Action and Signaling Pathways of Mesalazine

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory signaling pathways.

3.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Mesalazine is known to inhibit the activity of COX and LOX enzymes. These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these pathways, Mesalazine reduces the production of these pro-inflammatory molecules, thereby alleviating inflammation in the gut.

Mesalazine's Effect on Arachidonic Acid Metabolism

G AA Arachidonic Acid COX COX Pathway AA->COX LOX LOX Pathway AA->LOX PGs Prostaglandins (Inflammation) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Mesalazine Mesalazine Mesalazine->COX Inhibits Mesalazine->LOX Inhibits

Caption: Mesalazine inhibits COX and LOX pathways, reducing inflammatory mediators.

3.2. Modulation of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of inflammatory cytokines, chemokines, and adhesion molecules. Mesalazine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Mesalazine's Inhibition of the NF-κB Pathway

G Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Mesalazine Mesalazine Mesalazine->IKK Inhibits

Caption: Mesalazine inhibits NF-κB activation, reducing pro-inflammatory gene expression.

A Comparative Analysis of the Biological Activities of Mesalazine and Mesalazine-D3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the modulation of inflammatory pathways. The strategic deuteration of pharmaceuticals to enhance their pharmacokinetic profiles has led to the development of Mesalazine-D3. This technical guide provides a comprehensive overview of the biological activity of Mesalazine and explores the theoretical advantages conferred by deuteration in this compound. While direct comparative quantitative data between the two entities remains limited in publicly available literature, this document consolidates the known biological functions of Mesalazine, presents detailed experimental protocols for assessing its activity, and visualizes its key signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug development and inflammatory disease.

Introduction

Mesalazine is an anti-inflammatory agent widely prescribed for the treatment of ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is attributed to its local action on the colonic mucosa, where it modulates several inflammatory cascades.[2] The core mechanisms of action include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[3][4] Furthermore, Mesalazine has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), both of which play crucial roles in the inflammatory response.[4][5]

The deuteration of drug molecules, a process of substituting hydrogen atoms with their heavier isotope deuterium, is a strategy employed to favorably alter a drug's pharmacokinetic properties. This modification can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially resulting in a longer half-life and increased drug exposure. This compound is the deuterated analog of Mesalazine. While the fundamental biological activity is expected to be retained, the altered pharmacokinetic profile of this compound could translate to improved therapeutic outcomes.

This guide provides a detailed examination of the biological activities of Mesalazine and presents the theoretical basis for the potential advantages of this compound.

Data Presentation: Biological Activity and Pharmacokinetics

Table 1: Summary of Mesalazine's Biological Activity
TargetActionQuantitative Data (Mesalazine)Anticipated Effect of Deuteration (this compound)
Cyclooxygenase (COX)Inhibition of prostaglandin synthesisIC50 values are not consistently reported in publicly available literature.Potentially similar or slightly altered IC50 values. The primary impact is expected on pharmacokinetics rather than direct enzyme inhibition.
Lipoxygenase (LOX)Inhibition of leukotriene synthesisIC50 values are not consistently reported in publicly available literature.Potentially similar or slightly altered IC50 values. The primary impact is expected on pharmacokinetics.
NF-κB PathwayInhibition of activationMesalazine has been shown to inhibit NF-κB activation in inflamed mucosa.[3]Expected to retain NF-κB inhibitory activity.
PPAR-γActivationMesalazine acts as a PPAR-γ agonist.[6]Expected to retain PPAR-γ agonist activity.
Table 2: Pharmacokinetic Parameters of Oral Mesalazine Formulations
ParameterValue (for various Mesalazine formulations)Anticipated Effect of Deuteration (this compound)
Tmax (hours) 4 - 7Potentially delayed Tmax due to slower metabolism.
Cmax (ng/mL) Highly variable depending on formulation (e.g., ~1332 ng/mL for a 20 mg/kg dose in children).[7]Potentially increased Cmax due to reduced first-pass metabolism.
AUC (ng·h/mL) Highly variable (e.g., ~8712 ng·h/mL for a 20 mg/kg dose in children).[7]Potentially increased AUC, indicating greater overall drug exposure.
Elimination Half-life (hours) ~2 - 3.33Potentially prolonged elimination half-life.
Urinary Excretion (% of dose) 10 - 56% (as total 5-ASA)Potentially altered excretion profile.
Fecal Excretion (% of dose) 12 - 75% (as total 5-ASA)Potentially altered excretion profile.

Note: The pharmacokinetic data for Mesalazine is highly dependent on the specific formulation used (e.g., delayed-release, extended-release). The values presented are illustrative and can vary significantly.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Mesalazine and a general workflow for a common experimental protocol.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes induces Mesalazine Mesalazine Mesalazine->IKK inhibits

Mesalazine's Inhibition of the NF-κB Signaling Pathway.

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Mesalazine Mesalazine Mesalazine->COX inhibits Mesalazine->LOX inhibits Mesalazine Mesalazine PPARg PPAR-γ Mesalazine->PPARg activates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (in DNA) PPARg_RXR->PPRE binds to Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_Genes regulates Start Start Cell_Culture 1. Seed cells in a 96-well plate Start->Cell_Culture Transfection 2. Co-transfect with NF-κB reporter and control plasmids Cell_Culture->Transfection Treatment 3. Treat cells with Mesalazine / this compound Transfection->Treatment Stimulation 4. Stimulate with TNF-α to activate NF-κB Treatment->Stimulation Lysis 5. Lyse cells Stimulation->Lysis Luciferase_Assay 6. Measure firefly and Renilla luciferase activity Lysis->Luciferase_Assay Analysis 7. Normalize and calculate fold change Luciferase_Assay->Analysis End End Analysis->End

References

The Role of Mesalazine-D3 in Inflammatory Bowel Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing conditions like ulcerative colitis and Crohn's disease, is a chronic inflammatory disorder of the gastrointestinal tract.[1] Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone of therapy, particularly for inducing and maintaining remission in mild to moderate ulcerative colitis.[2][3][4][5][6] Its therapeutic effect is primarily topical, acting on the colonic mucosa to reduce inflammation by inhibiting the production of prostaglandins and leukotrienes, scavenging free radicals, and modulating inflammatory signaling pathways.[2][7][8]

In the pursuit of optimizing IBD therapies, understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drugs like mesalazine is paramount. This has led to the use of advanced bioanalytical techniques where stable isotope-labeled compounds play a critical role. Deuterated drugs, in which hydrogen atoms are replaced by their heavier, stable isotope deuterium, are a key innovation in pharmacology.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make it more resistant to metabolic breakdown.[][11] This "kinetic isotope effect" can potentially slow a drug's metabolism, leading to a longer half-life, improved pharmacokinetic properties, and reduced formation of toxic metabolites.[][11][12]

While Mesalazine-D3 (deuterated mesalazine) could theoretically be explored for its therapeutic properties based on these principles, its predominant and critical role in IBD research is not as a therapeutic agent itself. Instead, This compound serves as the gold-standard internal standard for the highly accurate and precise quantification of mesalazine and its metabolites in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16] This guide provides an in-depth overview of this essential function, detailing the underlying principles, experimental protocols, and data interpretation in the context of IBD research.

Section 1: The Principle of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal IS should mimic the analyte of interest as closely as possible in terms of chemical and physical properties (e.g., extraction recovery, ionization efficiency) but be distinguishable by the mass spectrometer.

This compound is an ideal IS for mesalazine because it is chemically identical, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it on a separate channel from the non-deuterated mesalazine. This allows for precise ratiometric quantification, significantly improving the accuracy and reproducibility of the results.[13]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Biological Sample (e.g., Plasma) IS Add Known Amount of This compound (IS) Plasma->IS Extract Extraction (Protein Precipitation / LLE) IS->Extract LC LC Separation Extract->LC MS MS/MS Detection (Separate m/z Channels) LC->MS Ratio Calculate Peak Area Ratio (Mesalazine / this compound) MS->Ratio MS->Ratio Corrects for analytical variability Quant Accurate Quantification Ratio->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Section 2: this compound in Pharmacokinetic & Bioequivalence Studies

Accurate quantification is the bedrock of pharmacokinetic (PK) and bioequivalence studies. These studies are essential for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for comparing generic formulations to a reference product. This compound enables the development of robust, validated bioanalytical methods that meet stringent regulatory guidelines.[13]

The use of this compound as an internal standard has been successfully applied in numerous studies to characterize the pharmacokinetics of mesalazine and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[13][17]

ParameterMesalazineN-acetyl-mesalazineStudy PopulationReference
Linear Range 2-1500 ng/mL10-2000 ng/mLHuman Plasma[13]
Linear Range 0.10-12.0 ng/mL-Human Plasma[15]
Linear Range 10-1200 ng/mL-Human Plasma[14]
Cmax (max conc.) 0.6 µmol/L2.9 µmol/LHealthy Volunteers (250mg dose)[17]
tmax (time to max) 240 min105 minHealthy Volunteers (250mg dose)[17]
tlag (lag time) 45 min22 minHealthy Volunteers (250mg dose)[17]
t1/2 (half-life) -802 minHealthy Volunteers (250mg dose)[17]
Intra-day Precision (%CV) 1.60 - 8.63%0.99 - 5.67%Method Validation[13]
Inter-day Precision (%CV) 2.14 - 8.67%1.72 - 4.89%Method Validation[13]
Intra-day Accuracy 102.7 - 105.5%99.6 - 106.2%Method Validation[13]
Inter-day Accuracy 100.6 - 103.9%100.7 - 104.3%Method Validation[13]
Table 1: Summary of Quantitative Data from Bioanalytical and Pharmacokinetic Studies Utilizing Deuterated Internal Standards.

Section 3: Detailed Experimental Protocols

The following section outlines a composite, representative protocol for the quantification of mesalazine in human plasma using this compound as an internal standard, based on methods published in the scientific literature.[13][14][15][18]

Experimental Workflow Diagram

start Start: Collect Plasma Samples spike Spike with This compound IS start->spike prep Sample Preparation spike->prep lle Method A: Liquid-Liquid Extraction prep->lle e.g., MTBE ppt Method B: Protein Precipitation prep->ppt e.g., Acetonitrile dry Evaporate & Reconstitute lle->dry ppt->dry inject Inject into LC-MS/MS System dry->inject data Data Acquisition (MRM Mode) inject->data end End: Pharmacokinetic Analysis data->end

Caption: A typical experimental workflow for bioanalysis of mesalazine using this compound.
Sample Preparation

Two common methods for extracting the analytes from plasma are protein precipitation and liquid-liquid extraction.

  • Method A: Protein Precipitation [14]

    • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., this compound).

    • Add 400 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Method B: Liquid-Liquid Extraction (LLE) [13]

    • To a 100 µL aliquot of human plasma, add 100 µL of the internal standard working solution.

    • Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether, MTBE).

    • Vortex vigorously for 5-10 minutes to facilitate the transfer of the analyte and IS into the organic layer.

    • Centrifuge to achieve phase separation.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase for injection.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: Isocratic or gradient elution is used.

    • Example Isocratic: 10 mM ammonium acetate and methanol (85:15 v/v).[13]

    • Example Gradient: 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[15]

  • Flow Rate: 0.5 - 0.6 mL/min.[13][14]

  • Column Temperature: 25-40 °C.

  • Injection Volume: 10-20 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

Detection is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Ionization can be either positive or negative electrospray ionization (ESI), depending on the specific method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Mesalazine152.0108.0ESI-[13]
N-acetyl-mesalazine194.2149.9ESI-[13]
N-acetyl-mesalazine-D3 (IS) 169.9 153.0 ESI- [13]
Mesalazine (derivatized)210.1192.1ESI+[14]
This compound (derivatized, IS) 213.1 195.1 ESI+ [14]
Mesalazine (derivatized)208.1107.0ESI-[15]
This compound (derivatized, IS) 211.1 110.1 ESI- [15]
Table 2: Example MRM Transitions for Mesalazine and its Deuterated Internal Standards.

Section 4: Contextual Signaling Pathway of Mesalazine

While this compound is used to measure the drug's concentration, the drug itself exerts its anti-inflammatory effects through complex biological pathways. A primary mechanism is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in the colon.[2] Activation of PPAR-γ can transrepress the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), leading to a downstream reduction in the production of inflammatory cytokines such as TNF-α and interleukins.[2][7]

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Mesa Mesalazine (5-ASA) PPAR PPAR-γ Mesa->PPAR Activates Inflam Inflammatory Stimuli PPAR_N PPAR-γ PPAR->PPAR_N NFkB_I NF-κB / IκB (Inactive Complex) NFkB_A NF-κB (Active) NFkB_I->NFkB_A NFkB_N NF-κB NFkB_A->NFkB_N Inflam->NFkB_I Activates PPAR_N->NFkB_N Inhibits (Transrepression) Gene_P Pro-inflammatory Gene Transcription NFkB_N->Gene_P Promotes Cytokines TNF-α, IL-6, etc. Gene_P->Cytokines

Caption: Simplified signaling pathway for Mesalazine's anti-inflammatory action via PPAR-γ.

Conclusion

This compound is an indispensable tool in the field of IBD research. While the principles of deuteration suggest its potential as a therapeutic agent, its established and validated role is as a stable isotope-labeled internal standard. Its use in LC-MS/MS-based bioanalysis provides the accuracy, precision, and reliability required for demanding applications such as pharmacokinetic characterization and bioequivalence testing. By enabling researchers and drug developers to precisely measure concentrations of mesalazine and its metabolites, this compound plays a fundamental, albeit indirect, role in optimizing therapies and improving the management of inflammatory bowel disease. The continued application of such sophisticated analytical tools will be crucial in refining existing treatments and developing novel therapeutic strategies for patients with IBD.

References

Methodological & Application

Application Note: High-Throughput Quantification of Mesalazine in Human Plasma using LC-MS/MS with Mesalazine-D3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mesalazine (5-aminosalicylic acid) in human plasma. The method utilizes a stable isotope-labeled internal standard, Mesalazine-D3, to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Mesalazine.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Accurate and reliable quantification of Mesalazine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.[1][2][3][4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Mesalazine in human plasma.

Experimental Protocols

Materials and Reagents
  • Mesalazine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A simple protein precipitation method is used for the extraction of Mesalazine and the internal standard from human plasma.[2][5][6][7]

  • Allow all solutions and plasma samples to thaw to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Spike 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 10 µL this compound (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer inject 8. Inject into LC-MS/MS transfer->inject G cluster_workflow LC-MS/MS Method Development Workflow ms_optimization Mass Spectrometer Optimization lc_optimization Chromatography Optimization ms_optimization->lc_optimization sample_prep Sample Preparation Optimization lc_optimization->sample_prep validation Method Validation sample_prep->validation application Application to Studies validation->application

References

Quantitative Analysis of Mesalazine in Human Plasma Using Mesalazine-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Mesalazine (5-aminosalicylic acid, 5-ASA) in human plasma using a stable isotope-labeled internal standard, Mesalazine-D3. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Mesalazine is an anti-inflammatory agent widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa.[1] Accurate measurement of Mesalazine concentrations in plasma is crucial for understanding its systemic absorption, metabolism, and pharmacokinetic profile.[1][3]

Experimental Protocol

This protocol outlines a validated LC-MS/MS method for the quantification of Mesalazine in human plasma.

Materials and Reagents
  • Mesalazine reference standard

  • This compound internal standard (IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Propionic anhydride (for derivatization, if required)

  • Methyl t-butyl ether (for liquid-liquid extraction)

Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation and liquid-liquid extraction. Both aim to remove proteins and other interfering substances.

Method 1: Protein Precipitation [1][4]

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Add a volume of cold acetonitrile (e.g., 1 mL) to precipitate the plasma proteins.

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the samples at a high speed (e.g., 4000 rpm) for 5-10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction with Derivatization [2][5][6]

Some methods employ a derivatization step to improve the chromatographic properties and sensitivity of Mesalazine.

  • To 100 µL of plasma, add 100 µL of the this compound internal standard solution.[2]

  • Add 25 µL of a derivatizing agent, such as 10% propionic anhydride in methanol, and vortex briefly.[2]

  • Add 100 µL of 0.5% formic acid and vortex.[2]

  • Add 3 mL of an extraction solvent like methyl t-butyl ether and vortex for 10 minutes.[2]

  • Centrifuge the samples for 5 minutes at 4000 rpm.[2]

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a reverse-phase C18 column.

  • Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent.[2][7]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A common composition is 10 mM ammonium acetate and methanol in an 85:15 (v/v) ratio.[2][7]

  • Flow Rate: 0.6 mL/min.[2][7]

  • Injection Volume: 5-10 µL.[8]

  • Column Temperature: 45°C.[8]

  • Autosampler Temperature: 10°C.[8]

Mass Spectrometry Conditions

Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative.

  • MRM Transitions:

    • Mesalazine (derivatized): m/z 208.1 → 107.0 (Negative Ion Mode).[5][6]

    • This compound (derivatized): m/z 211.1 → 110.1 (Negative Ion Mode).[5][6]

    • Mesalazine (underivatized): m/z 152.0 → 108.0 (Negative Ion Mode).[2]

    • Mesalazine (derivatized with a different agent): m/z 210.1 → 192.1 (Positive Ion Mode).[4]

    • This compound (derivatized with a different agent): m/z 213.1 → 195.1 (Positive Ion Mode).[4]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from validated methods for Mesalazine analysis in human plasma.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Mesalazine2 - 15002> 0.99[2]
Mesalazine1 - 160 (ppb)1 (ppb)> 0.99[1][9]
Mesalazine0.10 - 12.00.10> 0.995[6]
Mesalazine10 - 120010Not Specified[4]
N-Acetyl Mesalamine10 - 200010> 0.99[2]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
MesalazineQC Levels1.60 - 8.632.14 - 8.67102.70 - 105.48100.64 - 103.87[2]
MesalazineQC Levels0.6 - 2.91.3 - 3.8Not Specified103.8 - 107.2[6]
N-Acetyl MesalamineQC Levels0.99 - 5.671.72 - 4.8999.64 - 106.22100.71 - 104.27[2]

Table 3: Recovery and Stability

AnalyteConcentration (ng/mL)Extraction Recovery (%)Stability NotesReference
Mesalazine6, 450, 1050> 50Stable through freeze-thaw cycles, benchtop, and postoperative studies.[2]
MesalazineNot Specified82 - 95Not Specified[6]
This compoundNot Specified~78Not Specified[6]
N-Acetyl Mesalamine30, 600, 1400> 50Stable through freeze-thaw cycles, benchtop, and postoperative studies.[2]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is extract Protein Precipitation or Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification results Pharmacokinetic Analysis quantification->results

Caption: Experimental workflow for the quantitative analysis of Mesalazine in human plasma.

validation_parameters cluster_core Method Validation cluster_parameters Key Parameters Validation Validated Bioanalytical Method Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Logical relationship of key bioanalytical method validation parameters.

References

Application Notes and Protocols for Bioequivalence Studies of Mesalazine Using Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine (5-aminosalicylic acid), an anti-inflammatory agent, is the active moiety of sulfasalazine and is widely used in the treatment of inflammatory bowel disease. Establishing the bioequivalence of generic mesalazine formulations is crucial for ensuring therapeutic interchangeability with the reference product. This document provides detailed application notes and protocols for conducting bioequivalence studies of mesalazine, with a specific focus on the use of its stable isotope-labeled internal standard, Mesalazine-D3, in the bioanalytical phase.

The use of a stable isotope-labeled internal standard like this compound is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[1] Stable isotope-labeled internal standards (SIL-ISs) are universally recommended by major regulatory agencies for mass spectrometry-based assays due to their ability to effectively compensate for variability during sample processing and analysis.[1] this compound, being chemically and physically similar to mesalazine, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for potential matrix effects and improving the accuracy and precision of the quantification.

Regulatory Framework and Study Design

Bioequivalence studies for mesalazine are guided by recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The study design typically involves a single-dose, crossover study in healthy volunteers under both fasting and fed conditions.[2][3][4][5]

Key Study Design Parameters:

  • Study Type: Fasting and Fed bioequivalence studies.[2][3][4][5]

  • Design: Single-dose, two-way crossover or replicate design.[2]

  • Subjects: Healthy male and female volunteers.[2]

  • Analyte to Measure: Mesalazine and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in plasma.[2][6]

  • Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both the test and reference products should fall within the range of 80-125%.[6]

Bioanalytical Method Using this compound

A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The use of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of mesalazine in biological matrices due to its high sensitivity and selectivity.[7][8] this compound serves as the ideal internal standard for this purpose.

Summary of Bioanalytical Method Parameters

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of mesalazine using this compound.

ParameterTypical Value/Condition
Internal Standard This compound
Biological Matrix Human Plasma (with K2EDTA as anticoagulant)
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction[8][9]
Chromatographic Column C18 column (e.g., Thermo, Hypersil BDS, 100 mm × 4.6 mm, 5 µm)[8][9]
Mobile Phase A mixture of aqueous and organic solvents (e.g., 0.1% formic acid in water and acetonitrile)[9]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Mesalazine: m/z 210.1 → 192.1, this compound: m/z 213.1 → 195.1[8][9]
Linearity Range 10 - 1200 ng/mL[9]
Quantitative Data from Method Validation

The following tables present representative quantitative data from the validation of a bioanalytical method for mesalazine using this compound.

Table 1: Precision and Accuracy Data [10]

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
MesalazineLLOQ28.63105.488.67103.87
LQC65.21102.706.54100.64
MQC4501.60103.502.14101.20
HQC10502.50104.103.20102.30
N-Ac-5-ASALLOQ105.67106.224.89104.27
LQC303.2199.642.58100.71
MQC6000.99101.501.72102.10
HQC14001.50102.302.10103.50

Table 2: Stability Data

AnalyteStability ConditionConcentration (ng/mL)% Change from Nominal
MesalazineBench-top (6 hours at RT)6-2.5
1050-1.8
Freeze-thaw (3 cycles)6-4.1
1050-3.2
Long-term (30 days at -70°C)6-5.3
1050-4.5

Experimental Protocols

Protocol for Clinical Phase of Bioequivalence Study

This protocol outlines the key steps in the clinical phase of a single-dose, crossover bioequivalence study of an oral mesalazine formulation.

  • Subject Screening and Enrollment:

    • Recruit healthy adult male and non-pregnant female volunteers.

    • Obtain written informed consent.

    • Perform a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.

  • Study Design:

    • Employ a single-dose, two-period, two-sequence, crossover design with a washout period of at least 7 days.

    • Randomize subjects to receive either the test or reference formulation in the first period.

  • Dosing:

    • Fasting Study: Administer a single oral dose of the mesalazine formulation after an overnight fast of at least 10 hours.[6]

    • Fed Study: Administer a single oral dose of the mesalazine formulation after a standardized high-fat, high-calorie breakfast.

  • Blood Sampling:

    • Collect venous blood samples into K2EDTA-containing tubes at pre-dose (0 hour) and at multiple time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, 24, 36, 48, and 72 hours).[2]

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -70°C or colder until analysis.

Protocol for Bioanalytical Sample Analysis

This protocol details the steps for the quantification of mesalazine in human plasma samples using LC-MS/MS with this compound as the internal standard.

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of mesalazine and this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions of mesalazine by serial dilution of the stock solution.

    • Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentration levels (LLOQ, LQC, MQC, HQC).

  • Sample Preparation (Protein Precipitation Method): [8]

    • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 100 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the appropriate column, mobile phase, and mass spectrometer settings as summarized in section 3.1.

    • Analyze the processed samples in a sequence that includes calibration standards, QC samples, and the study samples.

  • Data Processing and Pharmacokinetic Analysis:

    • Integrate the peak areas for mesalazine and this compound.

    • Calculate the peak area ratio of mesalazine to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of mesalazine in the study samples using the calibration curve.

    • Calculate the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) for each subject for both the test and reference formulations using non-compartmental analysis.

    • Perform statistical analysis to determine the 90% confidence intervals for the geometric mean ratios of the pharmacokinetic parameters.

Data Presentation

Table 3: Pharmacokinetic Parameters of Mesalazine (Fasting Study) [6]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 849.41 ± 350.12719.92 ± 280.45118.0 (105.2 - 132.3)
AUC0-t (ng·h/mL) 8711.94 ± 4500.237352.55 ± 3800.11118.5 (108.1 - 129.9)
AUC0-∞ (ng·h/mL) 8728.24 ± 4510.507367.14 ± 3815.60118.5 (108.1 - 129.9)
Tmax (h) 6.0 (median)7.0 (median)-
t1/2 (h) 9.40 ± 2.509.41 ± 2.80-

Visualizations

Bioequivalence_Study_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Subject_Screening Subject Screening & Enrollment Randomization Randomization Subject_Screening->Randomization Dosing_Period1 Dosing: Period 1 (Test or Reference) Randomization->Dosing_Period1 Washout Washout Period Dosing_Period1->Washout Blood_Sampling Serial Blood Sampling Dosing_Period1->Blood_Sampling Dosing_Period2 Dosing: Period 2 (Crossover) Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling Sample_Preparation Plasma Sample Preparation (with this compound) Blood_Sampling->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing & Concentration Determination LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a Mesalazine Bioequivalence Study.

Bioanalytical_Method_Workflow Plasma_Sample Plasma Sample (Calibration Standard, QC, or Study Sample) IS_Spiking Spike with This compound (IS) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Injection Injection into LC-MS/MS System Reconstitution->LCMS_Injection

Caption: Bioanalytical Sample Preparation Workflow.

Logical_Relationship Robust_Method Robust & Validated Bioanalytical Method Accurate_Data Accurate & Precise Concentration Data Robust_Method->Accurate_Data Reliable_PK Reliable Pharmacokinetic Parameters Accurate_Data->Reliable_PK Sound_BE_Conclusion Sound Bioequivalence Conclusion Reliable_PK->Sound_BE_Conclusion Mesalazine_D3 Use of this compound (IS) Mesalazine_D3->Robust_Method Ensures

Caption: Logical Relationship in Bioequivalence Assessment.

References

Application Notes and Protocols for Mesalazine Analysis Using Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Mesalazine in biological matrices, primarily human plasma, utilizing Mesalazine-D3 as a stable isotope-labeled internal standard (IS). The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalytical studies.

Introduction

Mesalazine (5-aminosalicylic acid or 5-ASA) is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

This guide details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

I. Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for Mesalazine analysis using this compound.

Table 1: Liquid-Liquid Extraction (LLE) Method Performance

ParameterResultReference
Linear Range0.10 - 12.0 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.10 ng/mL[1]
Intra-day Precision (%CV)0.6 - 2.9%[1]
Inter-day Precision (%CV)1.3 - 3.8%[1]
Accuracy103.8 - 107.2%[1]
Absolute Recovery (Mesalazine)82 - 95%[1]
Absolute Recovery (this compound)~78%[1]

Table 2: Protein Precipitation (PPT) Method Performance

ParameterResultReference
Linear Range10 - 1200 ng/mL[2]
Lower Limit of Quantification (LLOQ)10 ng/mL[2]
Precision (%CV)Not Specified
AccuracyNot Specified
RecoveryNot Specified

Table 3: LC-MS/MS Parameters for Mesalazine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Mesalazine (derivatized)208.1107.0Negative[1]
This compound (derivatized)211.1110.1Negative[1]
Mesalazine210.1192.1Positive[2]
This compound213.1195.1Positive[2]

II. Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization

This protocol is designed for high sensitivity and is particularly suitable for pharmacokinetic studies with low Mesalazine concentrations.[1]

1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • Mesalazine and this compound analytical standards

  • Propionyl anhydride

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Reconstitution solvent (e.g., Acetonitrile: 0.1% Formic Acid in water (60:40, v/v))[3]

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of Mesalazine and this compound in a suitable solvent (e.g., methanol or diluent).[3]

  • Prepare working standard solutions by serial dilution of the stock solution.

  • Prepare a working solution of this compound (internal standard).

3. Sample Preparation Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add a derivatizing agent, such as propionyl anhydride, to enhance signal intensity.[1]

  • Vortex mix the sample.

  • Add the extraction solvent (e.g., 1 mL of methyl tert-butyl ether).

  • Vortex mix vigorously for 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: Kinetex XB-C18 (100x4.6mm, 2.6µ) or equivalent[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: As per instrument optimization

  • Injection Volume: 10 µL[3]

  • MS Detection: Multiple Reaction Monitoring (MRM) in negative or positive ion mode, depending on the derivatization and adduct formation.[1][2]

Protocol 2: Protein Precipitation (PPT)

This protocol offers a simpler and faster approach for sample clean-up, suitable for higher concentration ranges.[2]

1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • Mesalazine and this compound analytical standards

  • Precipitating solvent: Acetonitrile (ACN) or Methanol (MeOH)[4]

  • Reconstitution solvent (e.g., 0.1% formic acid in water: acetonitrile (40:60, v/v))[2]

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of Mesalazine and this compound in a suitable solvent.

  • Prepare working standard solutions by serial dilution.

  • Prepare a working solution of this compound.

3. Sample Preparation Procedure:

  • Pipette a known volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add 3-5 volumes of the cold precipitating solvent (e.g., 300-500 µL of ACN).[4]

  • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[5]

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • The supernatant can be directly injected, or for improved compatibility with the mobile phase, it can be evaporated and reconstituted in the initial mobile phase composition.

4. LC-MS/MS Conditions:

  • LC Column: Thermo, Hypersil BDS, C18, 100 mm × 4.6 mm, 5 µm, or equivalent[2]

  • Mobile Phase: 0.1% formic acid in water: acetonitrile (40:60, v/v)[2]

  • Flow Rate: 0.5 mL/min[2]

  • Injection Volume: As per instrument optimization

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[2]

III. Visualizations

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction Workflow plasma Plasma Sample (200 µL) is Add this compound (IS) plasma->is deriv Add Derivatizing Agent is->deriv vortex1 Vortex Mix deriv->vortex1 extract Add Extraction Solvent vortex1->extract vortex2 Vortex Mix (5-10 min) extract->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Mesalazine analysis using LLE with derivatization.

PPT_Workflow cluster_sample_prep Protein Precipitation Workflow plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is precipitate Add Cold Precipitating Solvent (3-5 vol) is->precipitate vortex Vortex Mix (1-2 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Mesalazine analysis using Protein Precipitation.

References

Application Note: Chromatographic Separation of Mesalazine and Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and sensitive method for the simultaneous quantification of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) and its deuterated internal standard, Mesalazine-D3, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Mesalazine is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] Accurate quantification of Mesalazine in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, this compound, provides high accuracy and precision by compensating for matrix effects and variations in sample processing. This note describes a validated LC-MS/MS method that offers high sensitivity and selectivity for the determination of Mesalazine in human plasma.

Methodology

The analytical method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Chromatographic Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided below.

ParameterValue
LC System Agilent 1200 Series HPLC or equivalent
Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase 10 mM Ammonium Acetate : Methanol (85:15, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 10 µL
Column Temp. 45°C[4]
Autosampler Temp. 10°C[4]
MS System API 3000 LC-MS/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[5][6]
MRM Transitions Mesalazine: m/z 152.0 → 108.0 (Negative Mode)[1][5] or m/z 210.1 → 192.1 (Positive Mode after derivatization)[6]; this compound: m/z 213.1 → 195.1 (Positive Mode after derivatization)[6]

Sample Preparation

Sample preparation is a critical step to remove interferences from the biological matrix.[5] A straightforward protein precipitation method is employed for high-throughput analysis.[5][6]

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Add 400 µL of methanol to precipitate the plasma proteins.[5]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant and inject it into the LC-MS/MS system.[5]

Alternatively, a liquid-liquid extraction (LLE) can be performed for a cleaner extract.[1][7]

Quantitative Data Summary

The method has been validated over a specific concentration range, demonstrating good linearity, precision, and accuracy.

Parameter Mesalazine Reference
Linearity Range 2 - 1500 ng/mL[1]
Correlation Coefficient (r²) > 0.995[7]
Lower Limit of Quantification (LLOQ) 0.1 - 2 ng/mL[1][7]
Intra-day Precision (%CV) 1.60 - 8.63%[1]
Inter-day Precision (%CV) 2.14 - 8.67%[1]
Intra-day Accuracy (%) 102.70 - 105.48%[1]
Inter-day Accuracy (%) 100.64 - 103.87%[1]
Absolute Recovery 82 - 95%[7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of Mesalazine.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Concentration Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Figure 1. Experimental workflow for Mesalazine analysis.

Detailed Experimental Protocol

1. Materials and Reagents

  • Mesalazine and this compound reference standards

  • HPLC-grade methanol and acetonitrile[3]

  • Ammonium acetate

  • Formic acid[6]

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mesalazine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Mesalazine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 150 ng/mL.[1]

3. Sample Preparation Protocol

  • Label polypropylene microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.

  • Pipette 100 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.

  • Add 20 µL of the internal standard spiking solution to all tubes except for the blank.

  • Add 400 µL of ice-cold methanol to all tubes.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to HPLC vials for analysis.

4. LC-MS/MS Analysis Protocol

  • Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions outlined in the methodology section.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Inject 10 µL of each sample into the system.

  • Acquire data in the MRM mode for the specified transitions of Mesalazine and this compound.

5. Data Analysis and Quantification

  • Integrate the chromatographic peaks for Mesalazine and this compound using the instrument's software.

  • Calculate the peak area ratio of Mesalazine to this compound for all standards, QCs, and samples.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of Mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical technique for accurate quantification.

logical_relationship cluster_process Analytical Process cluster_output Quantitative Output Mesalazine Mesalazine Sample_Prep Sample Preparation (Protein Precipitation) Mesalazine->Sample_Prep Mesalazine_D3 This compound (IS) Mesalazine_D3->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Area_Ratio Peak Area Ratio (Mesalazine / this compound) MS_Detection->Peak_Area_Ratio Concentration Accurate Concentration of Mesalazine Peak_Area_Ratio->Concentration Calibration Curve

Figure 2. Logical relationship for quantification.

References

Application of Mesalazine-D3 in Ulcerative Colitis Drug Monitoring: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of mild to moderate ulcerative colitis (UC).[1] Therapeutic drug monitoring (TDM) of mesalazine is an emerging area of interest aimed at optimizing treatment efficacy and minimizing potential side effects. The accurate quantification of mesalazine and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices is crucial for effective TDM. Mesalazine-D3, a deuterated analog of mesalazine, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte and its distinct mass, ensuring high accuracy and precision in quantification.[2][3]

These application notes provide detailed protocols for the quantification of mesalazine in human plasma using LC-MS/MS with this compound as an internal standard, targeted at researchers, scientists, and drug development professionals.

I. Quantitative Data Summary

The following tables summarize the key validation parameters from various LC-MS/MS methods for the quantification of mesalazine and its metabolite using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for Mesalazine Quantification

ParameterMethod 1Method 2Method 3
Internal Standard This compound[3]N-Acetyl mesalamine-D3[4]This compound[2]
Linearity Range (ng/mL) 10 - 1200[3]2 - 1500 (Mesalazine) 10 - 2000 (N-Ac-5-ASA)[4]7.984 - 3780.638[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 10[3]2 (Mesalazine) 10 (N-Ac-5-ASA)[4]7.984[2]
Sample Preparation Protein Precipitation[3]Liquid-Liquid Extraction[4]Liquid-Liquid Extraction[2]
Ionization Mode Positive[3]Negative[4]Positive[2]
MRM Transition (Mesalazine) m/z 210.1 → 192.1[3]m/z 152.0 → 108.0[4]Not Specified
MRM Transition (Internal Standard) m/z 213.1 → 195.1[3]m/z 169.9 → 153.0 (N-Acetyl mesalamine-D3)[4]Not Specified

Table 2: Precision and Accuracy Data for Mesalazine Quantification

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Mesalazine1.60 - 8.632.14 - 8.67102.70 - 105.48100.64 - 103.87[4]
N-Ac-5-ASA0.99 - 5.671.72 - 4.8999.64 - 106.22100.71 - 104.27[4]

II. Experimental Protocols

This section outlines a detailed methodology for the quantification of mesalazine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of best practices from published literature.

A. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of mesalazine and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in methanol and make up the volume to the mark. Sonicate for 5-10 minutes to ensure complete dissolution. These stock solutions can be stored at 2-8°C for up to one month.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of mesalazine by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 100 ng/mL to 12 µg/mL.

    • Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with the same diluent.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples:

    • Prepare CC standards by spiking appropriate amounts of the mesalazine working standard solutions into blank human plasma to achieve final concentrations ranging from 10 to 1200 ng/mL.

    • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) in blank human plasma.

B. Plasma Sample Preparation (Protein Precipitation Method)
  • Label polypropylene microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, CC standard, or QC sample in the respective tubes, add 20 µL of the 1 µg/mL this compound internal standard working solution.

  • Vortex briefly for 10-15 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

C. LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: Thermo Hypersil BDS C18, 100 mm × 4.6 mm, 5 µm[3]

    • Mobile Phase: 0.1% formic acid in water : acetonitrile (40:60, v/v)[3]

    • Flow Rate: 0.5 mL/min[3]

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Run Time: 5 minutes

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Source: Electrospray Ionization (ESI), positive mode[3]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mesalazine: m/z 210.1 → 192.1[3]

      • This compound: m/z 213.1 → 195.1[3]

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas according to the specific instrument manufacturer's recommendations to achieve maximum signal intensity for both the analyte and the internal standard.

III. Visualizations

A. Experimental Workflow

experimental_workflow sample_collection Patient Plasma Sample Collection is_spiking Spike with this compound (Internal Standard) sample_collection->is_spiking protein_precipitation Protein Precipitation (Acetonitrile) is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing reporting Report Mesalazine Concentration data_processing->reporting

Caption: Workflow for Mesalazine Quantification in Plasma.

B. Mesalazine Metabolism

mesalazine_metabolism mesalazine Mesalazine (5-ASA) n_acetyl_5_asa N-Acetyl-5-ASA (Inactive Metabolite) mesalazine->n_acetyl_5_asa nat1 N-acetyltransferase 1 (NAT1) in Intestinal Epithelium & Liver

Caption: Metabolic Pathway of Mesalazine.

C. Rationale for Therapeutic Drug Monitoring

tdm_rationale oral_mesalazine Oral Mesalazine Administration inter_individual_variability Inter-individual Variability (Absorption, Metabolism, Disease Activity) oral_mesalazine->inter_individual_variability variable_concentrations Variable Mesalazine Concentrations (Systemic and Mucosal) inter_individual_variability->variable_concentrations suboptimal_response Suboptimal Clinical Response or Adverse Effects variable_concentrations->suboptimal_response tdm Therapeutic Drug Monitoring (TDM) using LC-MS/MS with this compound suboptimal_response->tdm informs dose_optimization Dose Optimization tdm->dose_optimization improved_outcomes Improved Therapeutic Outcomes dose_optimization->improved_outcomes

Caption: Rationale for Mesalazine TDM in Ulcerative Colitis.

IV. Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantification of mesalazine and its primary metabolite in human plasma. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers and clinicians to implement therapeutic drug monitoring for ulcerative colitis patients. By accurately measuring drug concentrations, clinicians can better personalize mesalazine dosing regimens, potentially leading to improved clinical outcomes and a better quality of life for patients. Further research correlating plasma and mucosal concentrations with clinical efficacy will continue to refine the role of TDM in the management of ulcerative colitis.

References

Application Note: High-Throughput Quantification of Mesalazine in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of Mesalazine from human plasma. The method employs Mesalazine-D3 as a stable isotopic internal standard (IS) to ensure accuracy and precision. The described sample preparation workflow is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a comprehensive, step-by-step protocol, along with the necessary quantitative data and a visual representation of the experimental workflow.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2] Accurate measurement of Mesalazine concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This protocol outlines a liquid-liquid extraction procedure, a sample preparation technique that offers high recovery and minimizes matrix effects, for the reliable quantification of Mesalazine in human plasma.[3][4] The use of this compound as an internal standard corrects for variability during sample processing and analysis, leading to highly reliable results.

Experimental Protocol

This protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Materials and Reagents
  • Mesalazine (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Propionic anhydride

  • Water (deionized or Milli-Q)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Solutions Preparation
  • Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mesalazine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[5]

  • Working Standard Solutions: Prepare serial dilutions of the Mesalazine stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration curve standards.

  • Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with diluent.[5]

  • Derivatization Solution (10% Propionic Anhydride in Methanol): Prepare fresh by mixing propionic anhydride with methanol.[4]

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the Internal Standard Working Solution (150 ng/mL of N-Acetyl mesalamine-D3) to each tube.[4]

  • Derivatization: Add 25 µL of the derivatization solution (10% propionic anhydride in methanol) and briefly vortex the mixture.[4]

  • Extraction: Add a suitable organic solvent for liquid-liquid extraction.

  • Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis of Mesalazine and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 column (e.g., Thermo, HyPURITY C18, 150 x 4.6 mm, 5 µm)[4]
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water[1][6]
Flow Rate0.6 mL/min[4]
Injection Volume20 µL[1]
Column Temperature40°C[1]

Table 2: Mass Spectrometry Parameters

ParameterMesalazineThis compound
Ionization ModeNegative Ion Mode[3]Negative Ion Mode[3]
Precursor Ion (m/z)208.1 (derivatized)[3]211.1 (derivatized)[3]
Product Ion (m/z)107.0[3]110.1[3]

Note: The precursor and product ions correspond to the derivatized forms of Mesalazine and this compound.

Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for Mesalazine.

LLE_Workflow start Start: Human Plasma Sample add_is Add Internal Standard (this compound) start->add_is derivatize Derivatize with Propionic Anhydride add_is->derivatize add_solvent Add Extraction Solvent derivatize->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-liquid extraction workflow for Mesalazine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a typical validated method for Mesalazine analysis using this protocol.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range2 - 1500 ng/mL[4]
Lower Limit of Quantification (LLOQ)2 ng/mL[4]
Intra-day Precision (%CV)1.60 - 8.63%[4]
Inter-day Precision (%CV)2.14 - 8.67%[4]
Intra-day Accuracy (%)102.70 - 105.48%[4]
Inter-day Accuracy (%)100.64 - 103.87%[4]
Absolute Recovery82 - 95%[3]

Conclusion

The described liquid-liquid extraction protocol provides a reliable and efficient method for the extraction of Mesalazine from human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis. This application note serves as a comprehensive guide for researchers and scientists involved in the development and validation of bioanalytical methods for Mesalazine.

References

Application Note: High-Throughput Analysis of Mesalazine in Human Plasma via Protein Precipitation Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and efficient protein precipitation method for the quantitative analysis of Mesalazine in human plasma, utilizing its deuterated internal standard, Mesalazine-D3. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput sample preparation workflow for pharmacokinetic studies and bioanalytical assays. The protocol employs acetonitrile for protein precipitation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). All quantitative data is summarized for clear comparison, and a detailed experimental protocol is provided.

Introduction

Mesalazine (5-aminosalicylic acid or 5-ASA) is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Accurate quantification of Mesalazine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Protein precipitation is a common and effective technique for sample clean-up in bioanalysis, offering a simple and rapid workflow.[3][4][5] This method involves the addition of an organic solvent, typically acetonitrile, to a plasma sample to denature and precipitate proteins, allowing for the extraction of the analyte of interest from the supernatant.[3][4][5] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add ppt_agent Add Acetonitrile (300 µL) is_add->ppt_agent vortex Vortex Mix ppt_agent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification detection->quantification

Experimental workflow for Mesalazine analysis.

Detailed Experimental Protocol

1. Materials and Reagents

  • Mesalazine analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Standard and Internal Standard Stock Solution Preparation

  • Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mesalazine in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of Mesalazine and this compound by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike with an appropriate volume of the this compound working solution to achieve the desired final concentration.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[3][6]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Optimized for separation of Mesalazine and this compound (specific gradient to be determined based on the column and system)

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Mesalazine: m/z 154.1 → 108.1 (or other validated transition)[7] This compound: m/z 157.1 → 111.1 (or other validated transition)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Mesalazine using protein precipitation and LC-MS/MS.

ParameterTypical Value
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal with the use of deuterated IS

Mechanism of Action of Mesalazine

Mesalazine exerts its anti-inflammatory effects through multiple mechanisms. A key action is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[1][2][8] Additionally, Mesalazine can modulate inflammatory signaling pathways such as the Wnt/β-catenin pathway.[8][9]

moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Wnt_beta_catenin Wnt/β-catenin Pathway Mesalazine Mesalazine Mesalazine->COX Inhibits Mesalazine->LOX Inhibits Mesalazine->Wnt_beta_catenin Modulates

Simplified mechanism of action of Mesalazine.

Conclusion

The protein precipitation method described in this application note provides a simple, rapid, and reliable approach for the quantification of Mesalazine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for high-throughput bioanalytical applications in drug development and clinical research.

References

Troubleshooting & Optimization

Minimizing matrix effects in Mesalazine-D3 LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in Mesalazine-D3 LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound LC-MS/MS assays?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, undetected components in the sample matrix.[1] In the context of this compound LC-MS/MS assays, components of biological matrices like plasma or serum can suppress or enhance the ionization of Mesalazine and its internal standard, this compound.[2] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3] The primary culprits behind matrix effects in biological samples are often phospholipids.[4]

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects.[5] Because it has nearly identical physicochemical properties to Mesalazine, it co-elutes and experiences similar degrees of ion suppression or enhancement. This allows for accurate quantification based on the consistent analyte-to-internal standard peak area ratio.

Q3: What are the most common sample preparation techniques to reduce matrix effects for Mesalazine analysis?

A3: The most effective way to mitigate matrix effects is through rigorous sample preparation.[6] Commonly used techniques include:

  • Protein Precipitation (PPT): A simple and rapid method, but it may not effectively remove phospholipids and other interfering substances.[7]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent.[6][8] Derivatization followed by LLE has been shown to be effective in minimizing matrix effects for Mesalazine.[8][9]

  • Solid-Phase Extraction (SPE): Provides selective extraction of the analyte, leading to a significant reduction in matrix components.[6][10]

  • Phospholipid Removal Plates (PLR): These are specifically designed to deplete phospholipids from the sample, resulting in a cleaner extract and reduced ion suppression.[4][7]

Q4: Can chromatographic conditions be optimized to minimize matrix effects?

A4: Yes, optimizing the chromatographic separation is a crucial step. By achieving baseline separation of Mesalazine from the interfering matrix components, the impact of ion suppression can be significantly reduced.[10] Strategies include adjusting the mobile phase composition, modifying the gradient, and using a column with different selectivity.[5] For instance, a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water is often used for Mesalazine analysis.[11]

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantified by calculating the matrix factor. This is done by comparing the peak response of the analyte in a post-extraction spiked sample (matrix present) to the peak response of the analyte in a neat solution (matrix absent).[12] A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low or No Signal for Mesalazine and/or this compound - Significant ion suppression from the sample matrix.[2]- Inefficient sample extraction and recovery.- Suboptimal ionization source parameters.- Improve Sample Preparation: Switch from protein precipitation to a more robust method like LLE, SPE, or use phospholipid removal plates.[6][7]- Optimize Chromatography: Adjust the gradient to separate Mesalazine from early-eluting matrix components.[13]- Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[5]
High Variability in QC Samples and Calibrators - Inconsistent matrix effects across different sample lots.[5]- Poor reproducibility of the sample preparation method.- Carryover from previous injections.- Use Matrix-Matched Calibrators and QCs: Prepare standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.[10]- Employ a Stable Isotope-Labeled Internal Standard: this compound is highly effective in correcting for sample-to-sample variability in ion suppression.[5]- Optimize Wash Solvents: Ensure the autosampler wash procedure is effective at preventing carryover.
Poor Peak Shape (Tailing or Fronting) - Column overload or contamination.[2]- Interaction of Mesalazine with metal surfaces in the HPLC system (chelation).[14]- Inappropriate mobile phase pH.- Implement a Column Wash Routine: Regularly wash the column to remove contaminants.- Consider a Metal-Free HPLC System: For chelating compounds, using metal-free columns and tubing can improve peak shape.[14]- Adjust Mobile Phase pH: Optimize the pH to ensure Mesalazine is in a single ionic state.
Inaccurate Quantification - Non-co-eluting internal standard.- Matrix effects impacting the analyte and internal standard differently.- Calibration curve prepared in a different matrix than the samples.- Ensure Co-elution of Analyte and IS: The retention times of Mesalazine and this compound should be very close.[8][9]- Validate for Matrix Effects: Perform a quantitative assessment of the matrix effect during method validation.[1]- Use Matrix-Matched Calibrators: This is crucial for accurate quantification in the presence of matrix effects.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies that have been shown to effectively minimize matrix effects for Mesalazine analysis.[8][12]

  • Sample Aliquoting: To 100 µL of plasma sample, add 100 µL of the internal standard working solution (this compound).

  • Derivatization (Optional but Recommended): Add 25 µL of 10% propionic anhydride in methanol and vortex briefly. This step can enhance signal intensity.[12]

  • Acidification: Add 100 µL of 0.5% formic acid and vortex.[12]

  • Extraction: Add 3 mL of methyl tert-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[12]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

The following are typical starting conditions for the LC-MS/MS analysis of Mesalazine. Optimization may be required based on your specific instrumentation and sample type.

ParameterSetting
LC Column C18, 100 x 4.6 mm, 2.6 µm[8]
Mobile Phase A 0.1% Formic Acid in Water[8][11]
Mobile Phase B Acetonitrile[8][11]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Mesalazine, then return to initial conditions for re-equilibration.
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[8][15]
MRM Transitions Mesalazine: m/z 154 → 108 (Positive)[15]; Derivatized Mesalazine: m/z 208.1 → 107.0 (Negative)[8]this compound: Derivatized this compound: m/z 211.1 → 110.1 (Negative)[8]

Visual Guides

Troubleshooting Logic for Poor Signal in Mesalazine Assay start Poor or Inconsistent Signal check_is Check Internal Standard (IS) Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Also Low/Variable is_ok->is_low No analyte_low Analyte Signal Low, IS OK is_ok->analyte_low Yes check_matrix Investigate Matrix Effects is_low->check_matrix check_recovery Investigate Analyte Recovery analyte_low->check_recovery matrix_present Matrix Effects Confirmed? check_matrix->matrix_present recovery_issue Low Recovery Confirmed? check_recovery->recovery_issue improve_cleanup Improve Sample Cleanup (LLE, SPE, PLR) matrix_present->improve_cleanup Yes optimize_chrom Optimize Chromatography (Gradient, Column) matrix_present->optimize_chrom Yes end Problem Resolved matrix_present->end No improve_cleanup->end optimize_chrom->end optimize_extraction Optimize Extraction Protocol (Solvent, pH) recovery_issue->optimize_extraction Yes recovery_issue->end No optimize_extraction->end

Caption: Troubleshooting workflow for poor signal intensity.

Experimental Workflow for Mesalazine LC-MS/MS Analysis sample Plasma Sample add_is Add this compound (IS) sample->add_is prep Sample Preparation (e.g., LLE or SPE) add_is->prep extract Clean Extract prep->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (MRM) lcms->data processing Data Processing (Integration, Calibration) data->processing result Final Concentration processing->result

Caption: General experimental workflow for Mesalazine analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of Mesalazine-D3. The guidance provided is also broadly applicable to Mesalazine (Mesalamine) and other aminosalicylates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common causes of poor peak shape in HPLC analysis?

Poor peak shape in High-Performance Liquid Chromatography (HPLC) can manifest as peak tailing, fronting, broadening, or splitting.[1][2] Each of these issues can stem from a variety of factors related to the instrument, the column, the mobile phase, or the sample itself.[2] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

2. My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is a frequent issue when analyzing basic compounds like this compound.[3][4] This is often due to secondary interactions between the analyte and the stationary phase.[4]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the amine group of this compound, causing peak tailing.[4][5]

    • Solution: Use a modern, high-purity, end-capped C18 column or a column with a different stationary phase, such as a phenyl column, which can offer different selectivity through π–π interactions.[4][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized molecules can exist, leading to tailing.[5][7]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.[4][8]

    • Solution: Flush the column with a strong solvent. If the problem persists, try back-flushing the column (if the manufacturer allows it).[8] If neither works, the column may need to be replaced.[9] Using a guard column can help extend the life of the analytical column.[9]

3. I am observing peak fronting for this compound. What should I investigate?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.[7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak.[10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10]

4. Why are my this compound peaks broad?

Broad peaks can compromise resolution and sensitivity.[9]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening due to diffusion.[1][5] This is also known as dead volume.[8]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[5] Ensure all fittings are properly connected to avoid dead volume.[10]

  • Column Deterioration: Over time, the packed bed of the column can degrade, leading to broader peaks.[8]

    • Solution: Replace the column.[9] Consider using a guard column to protect the analytical column from contaminants.[8]

5. What causes split peaks for this compound?

Split peaks can suggest a problem with the column inlet or the sample injection.[1]

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly.[4]

    • Solution: Filter all samples and mobile phases. If the frit is blocked, it may be possible to replace it, or the entire column may need to be replaced.

  • Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection needle depth, can lead to split peaks.[11]

  • Sample Dissolution: If the analyte is not fully dissolved in the sample solvent, it can lead to split peaks.[1]

    • Solution: Ensure the sample is completely dissolved before injection. Gentle sonication can aid dissolution.

Experimental Protocols

Method Development for Mesalazine Analysis

Several studies have developed robust HPLC methods for the analysis of Mesalazine. These can serve as a starting point for optimizing the analysis of this compound.

ParameterMethod 1[12]Method 2[13]Method 3[14]
Column Syncronis C18 (250x4.6)mm, 5µmPorous silica particles L10 (300 × 4.6mm)Ion Pac column (Arcus EP-C18; 5 m, 4.6 mm, 250 mm)
Mobile Phase Buffer:Methanol (90:10 v/v) (Buffer: 0.5ml orthophosphoric acid in 1000ml water)Acetonitrile:0.1% Phosphoric Acid in Water (10:90 v/v)Acetonitrile:Acetic Acid:Water (40:40:20 v/v/v) + 0.5 M KH2PO4 buffer
Flow Rate 0.8 mL/min0.8 mL/min1.0 mL/min
Detection PDA at 230 nmUV at 230 nmUV at 260 nm
Column Temp. 40°C25°CNot Specified
Injection Vol. 5 µL20 µLNot Specified
Mobile Phase pH Not Specified43.3

Visual Troubleshooting Guides

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape: Peak Tailing Observed check_compound Is the analyte basic? (e.g., this compound) start->check_compound silanol_interaction Suspect Secondary Silanol Interactions check_compound->silanol_interaction Yes check_ph Is mobile phase pH close to analyte pKa? check_compound->check_ph No use_endcapped_column Action: Use an end-capped column or alternative phase (e.g., Phenyl) silanol_interaction->use_endcapped_column end Peak Shape Improved use_endcapped_column->end adjust_ph Action: Adjust mobile phase pH (at least 2 units from pKa) and use a buffer check_ph->adjust_ph Yes check_column_history Is the column old or has it been used with unfiltered samples? check_ph->check_column_history No adjust_ph->end column_contamination Suspect Column Contamination or Degradation check_column_history->column_contamination Yes flush_column Action: Flush with strong solvent. Consider back-flushing. column_contamination->flush_column replace_column Action: Replace column and use a guard column flush_column->replace_column If problem persists replace_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Relationship between Mobile Phase pH and Peak Shape

G cluster_0 Mobile Phase pH vs. Analyte pKa cluster_1 Analyte State ph_equals_pka pH ≈ pKa mixed_ionization Mixed Ionization States (Ionized and Non-ionized) ph_equals_pka->mixed_ionization ph_far_from_pka pH << pKa or pH >> pKa single_ionization Single Ionization State ph_far_from_pka->single_ionization poor_peak_shape Poor Peak Shape (Tailing or Fronting) mixed_ionization->poor_peak_shape good_peak_shape Good, Symmetrical Peak Shape single_ionization->good_peak_shape

References

Technical Support Center: Optimizing Mesalazine-D3 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Mesalazine-D3 extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the extraction of this compound from plasma.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete protein precipitation.- Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma, typically 3:1 (v/v).[1] - Vortex the mixture thoroughly and allow sufficient incubation time on a shaker for complete precipitation.[1] - Perform precipitation at a low temperature (e.g., on ice) to enhance protein removal.
Inefficient liquid-liquid extraction (LLE).- Optimize the extraction solvent. Tert-butyl methyl ether has been shown to be effective.[2] - Adjust the pH of the aqueous phase to optimize the partitioning of this compound into the organic phase. Mesalazine's properties can be pH-dependent.[3][4][5] - Ensure vigorous mixing (vortexing) for a sufficient duration to maximize analyte transfer between phases.
Suboptimal solid-phase extraction (SPE) parameters.- Ensure the SPE cartridge is appropriate for the analyte's properties (e.g., reversed-phase C8 or C18).[6] - Optimize the wash and elution solvents. A wash with a weak organic solvent can remove interferences without eluting the analyte, while a stronger solvent is needed for elution.[6]
High Variability in Results Inconsistent sample handling.- Ensure all plasma samples are thawed and vortexed uniformly before aliquoting. - Maintain consistent timing for each step of the extraction process across all samples.
Matrix effects leading to ion suppression or enhancement.[7][8][9]- Implement a more effective sample cleanup method, such as SPE, to remove interfering matrix components.[6][7] - Modify the chromatographic conditions to separate this compound from co-eluting matrix components.[10] - Evaluate different ionization sources or parameters on the mass spectrometer.
Presence of Interferences or Contaminants in the Final Extract Incomplete removal of plasma proteins or phospholipids.- Use a protein precipitation plate with a 0.2 µm filter for efficient removal of precipitated proteins.[1] - Incorporate a phospholipid removal plate or cartridge in your workflow. - Optimize the LLE by selecting a more selective organic solvent.
Carryover from the autosampler.- Implement a rigorous needle wash protocol in the autosampler method, using a strong organic solvent. - Inject a blank solvent sample after a high-concentration sample to check for carryover.[11]
Poor Peak Shape in LC-MS/MS Analysis Incompatibility between the final extract solvent and the mobile phase.- Evaporate the final extract to dryness and reconstitute it in a solvent that is similar in composition to the initial mobile phase. - Reduce the injection volume.
Issues with the analytical column.- Ensure the column is properly conditioned and has not exceeded its lifetime. - Use a guard column to protect the analytical column from contaminants.
Analyte Instability Degradation of this compound during sample storage or processing.- Store plasma samples at -30°C or lower.[2] - Minimize the time samples are kept at room temperature during processing. - Conduct freeze-thaw stability studies to assess the stability of this compound under your experimental conditions.[2]

Frequently Asked Questions (FAQs)

1. What is the most common method for extracting this compound from plasma?

Liquid-liquid extraction (LLE) and protein precipitation (PPT) are the most frequently reported methods for the extraction of Mesalazine and its deuterated internal standards from plasma.[2][11][12][13] LLE, often using tert-butyl methyl ether, offers good recovery and sample cleanup.[2] PPT with acetonitrile is a simpler and faster method but may result in more significant matrix effects.[1][12]

2. What is the expected recovery for this compound from plasma?

The recovery of Mesalazine and its analogs can be quite high. For instance, a liquid-liquid extraction method using tert-butyl methyl ether reported a mean recovery of 86.71% for N-Acetyl mesalamine-D3. Another study using LLE reported an absolute recovery of about 78% for this compound after derivatization.[14][15] A separate LLE method showed an average recovery of 87.05% for this compound.[11]

3. How can I minimize matrix effects in my analysis?

Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge.[7][8][9] To minimize these effects:

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) for a more thorough cleanup compared to protein precipitation.[6][7]

  • Optimize Chromatography: Adjusting the chromatographic method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference.[10]

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard, which is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[11]

4. What is the purpose of derivatization in Mesalazine analysis?

Derivatization, for example with propionyl anhydride, is sometimes used to enhance the signal intensity and improve the chromatographic properties of Mesalazine and its metabolites for LC-MS/MS analysis.[16][14][15] This can lead to improved sensitivity and a lower limit of quantification.

5. At what pH should I perform the extraction?

The extraction efficiency of Mesalazine can be influenced by pH.[3][4][5] While specific optimal pH values for this compound extraction are not always detailed, it is a critical parameter to optimize for LLE. Since Mesalazine contains both an amino and a carboxylic acid group, its charge state is pH-dependent. Adjusting the pH of the plasma sample can optimize its partitioning into the organic solvent during LLE. It is recommended to empirically test a range of pH values (e.g., acidic, neutral, and basic) to determine the optimal condition for your specific extraction solvent and method.

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a general guideline for protein precipitation using acetonitrile.

  • Sample Preparation: Thaw plasma samples completely at room temperature and vortex for 10-15 seconds.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add the this compound internal standard solution to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[1]

  • Mixing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Liquid-Liquid Extraction (LLE)

This protocol is based on methods described for Mesalazine extraction.

  • Sample Preparation: Thaw plasma samples and vortex as described for PPT.

  • Aliquoting: Aliquot 200 µL of plasma into a clean tube.

  • Addition of Internal Standard: Spike the plasma with the this compound internal standard.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the plasma sample by adding a small volume of an appropriate buffer to optimize partitioning.

  • Addition of Extraction Solvent: Add 1 mL of tert-butyl methyl ether.[2]

  • Extraction: Vortex the mixture for 5-10 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 4000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Quantitative Data Summary

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Reference
Typical Plasma Volume 50 - 200 µL100 - 500 µLGeneral Knowledge
Solvent-to-Plasma Ratio 3:1 (Acetonitrile:Plasma)5:1 (tert-butyl methyl ether:Plasma)[1]
Reported Recovery for this compound Not explicitly stated, but generally lower than LLE.~78% - 87%[11][14][15]
Key Advantages Simple, fast, high-throughput.Good recovery, cleaner extracts.General Knowledge
Key Disadvantages Higher potential for matrix effects.More labor-intensive, requires solvent evaporation.General Knowledge

Visualizations

experimental_workflow cluster_ppt Protein Precipitation Workflow cluster_lle Liquid-Liquid Extraction Workflow ppt_start Plasma Sample + IS ppt_add_acn Add Acetonitrile (3:1) ppt_start->ppt_add_acn ppt_vortex Vortex ppt_add_acn->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_analyze LC-MS/MS Analysis ppt_supernatant->ppt_analyze lle_start Plasma Sample + IS lle_add_solvent Add Extraction Solvent lle_start->lle_add_solvent lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_evaporate Evaporate lle_collect->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_analyze LC-MS/MS Analysis lle_reconstitute->lle_analyze

Caption: Comparative workflows for Protein Precipitation and Liquid-Liquid Extraction.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of This compound cause1 Incomplete Protein Precipitation issue->cause1 cause2 Inefficient LLE issue->cause2 cause3 Suboptimal SPE issue->cause3 sol1a Check Solvent:Plasma Ratio cause1->sol1a sol1b Increase Vortex Time cause1->sol1b sol2a Optimize Extraction Solvent cause2->sol2a sol2b Adjust pH cause2->sol2b sol3a Select Appropriate Cartridge cause3->sol3a sol3b Optimize Wash/Elution cause3->sol3b

Caption: Troubleshooting logic for low extraction recovery of this compound.

References

Technical Support Center: Stability of Mesalazine-D3 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mesalazine-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound (5-Aminosalicylic acid-d3) is a stable isotope-labeled version of Mesalazine (also known as mesalamine or 5-aminosalicylic acid). In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard (IS). Because its chemical and physical properties are nearly identical to Mesalazine, it can be added to biological samples to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of Mesalazine.

Q2: What are the general storage recommendations for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is also recommended to protect the solution from light.

Q3: How stable is this compound in human plasma?

A3: this compound has demonstrated good stability in human plasma under various storage conditions. Validated studies have shown it to be stable through multiple freeze-thaw cycles and for extended periods when stored frozen.

Q4: Can I use this compound for analyzing samples other than plasma?

A4: Yes, this compound can be used as an internal standard for the quantification of Mesalazine in other biological matrices such as serum and urine. However, it is crucial to validate its stability in each specific matrix under your laboratory's storage and handling conditions.

Q5: What are the known degradation products of Mesalazine?

A5: Mesalazine can degrade when exposed to factors like light, heat, or moisture.[1] Common degradation products can include salicylic acid and other structurally related compounds.[2]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of this compound in biological samples.

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent this compound signal Degradation during sample storage: Prolonged exposure to room temperature or light can lead to degradation.Ensure samples are processed promptly after thawing and are kept on ice or at 4°C. For long-term storage, keep samples at -80°C and protected from light.
Instability during sample preparation: Certain solvents or pH conditions might affect stability.Evaluate the pH of your extraction solvent. Ensure all evaporation steps are carried out at a controlled temperature.
Adsorption to container surfaces: Mesalazine and its deuterated analog can be susceptible to adsorption to certain plastics.Use low-adsorption polypropylene tubes for sample collection, storage, and preparation.
High variability in this compound response between samples Inconsistent freeze-thaw cycles: Multiple or inconsistent freeze-thaw cycles can affect analyte stability and introduce variability.Aliquot samples after collection to avoid repeated freeze-thaw cycles of the entire sample. Standardize the thawing procedure (e.g., thaw on ice for a consistent period).
Matrix effects: Endogenous components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer.Optimize the sample preparation method to effectively remove interfering matrix components. This may involve trying different protein precipitation solvents or using solid-phase extraction (SPE).
Presence of interfering peaks at the retention time of this compound Co-eluting metabolites or contaminants: A metabolite of a co-administered drug or an endogenous compound might have the same mass transition.Review the patient's medication history. If a co-eluting substance is suspected, chromatographic conditions may need to be optimized to achieve better separation.
Cross-contamination: Carryover from a high concentration sample to a subsequent low concentration sample.Implement a rigorous wash cycle for the autosampler and injection port between samples. Include blank injections after high concentration samples to check for carryover.

Stability Data

The following tables summarize the stability of this compound in various biological matrices under different storage conditions.

Table 1: Long-Term Stability of this compound in Human Plasma
Storage TemperatureDurationStability (% Recovery vs. Initial)
Below -50°C147 daysStable
-80°C473 daysStable
Table 2: Freeze-Thaw Stability of Mesalazine in Human Plasma

While specific quantitative data for this compound was not available in the reviewed literature, validated methods for Mesalazine using a deuterated internal standard have demonstrated the stability of the analyte through multiple freeze-thaw cycles. It is standard practice in such validations to confirm the stability of the internal standard as well.

Biological MatrixNumber of Freeze-Thaw CyclesStability
Human PlasmaMultipleStable
Table 3: Bench-Top Stability of Mesalazine in Human Plasma

Similar to freeze-thaw stability, validated methods have confirmed the bench-top stability of Mesalazine in human plasma.

Biological MatrixDuration at Room TemperatureStability
Human PlasmaNot specifiedStable
Table 4: Stability of Mesalazine in Urine

Studies on the parent drug, Mesalazine (5-aminosalicylic acid), indicate that its stability in urine is temperature-dependent.

Storage TemperatureStability
-20°CStable
4°CDecreased concentration observed
Room TemperatureDecreased concentration observed

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Quantification of Mesalazine in Human Plasma using LC-MS/MS

This protocol is a composite based on several validated methods.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (or other suitable protein precipitation agent) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile. The exact composition should be optimized for best peak shape and separation.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Mesalazine: To be determined based on instrument optimization.

    • This compound: To be determined based on instrument optimization.

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow for Sample Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Protein Precipitation Protein Precipitation Add Internal Standard (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer & Evaporation Supernatant Transfer & Evaporation Centrifugation->Supernatant Transfer & Evaporation Reconstitution Reconstitution Supernatant Transfer & Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Result Reporting Result Reporting Data Processing->Result Reporting Mesalazine Metabolism Mesalazine (5-ASA) Mesalazine (5-ASA) N-acetyl-5-aminosalicylic acid (Ac-5-ASA) N-acetyl-5-aminosalicylic acid (Ac-5-ASA) Mesalazine (5-ASA)->N-acetyl-5-aminosalicylic acid (Ac-5-ASA) N-acetyltransferase (NAT) Excretion Excretion N-acetyl-5-aminosalicylic acid (Ac-5-ASA)->Excretion Renal

References

Technical Support Center: Optimizing Mesalazine Detection with Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Mesalazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity and reliability of Mesalazine detection using its deuterated internal standard, Mesalazine-D3. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Mesalazine quantification?

Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1][2][3][4] this compound is chemically and structurally almost identical to Mesalazine, meaning it co-elutes chromatographically and exhibits similar behavior during sample extraction and ionization.[2][4] This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Mesalazine.[2][3]

Q2: Can I use a different internal standard, like a structural analog, instead of this compound?

While structural analogs can be used as internal standards, they are not as effective as a SIL internal standard.[3] Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies compared to the analyte.[2][3] These differences can lead to inaccurate quantification, especially in complex biological matrices where matrix effects can be significant.[2] this compound's near-identical properties to Mesalazine ensure a more reliable correction for these variables.[3]

Q3: What are the key parameters to consider when developing an LC-MS/MS method for Mesalazine with this compound?

The development of a robust LC-MS/MS method involves optimizing several key stages:

  • Sample Preparation: The goal is to extract Mesalazine and this compound from the biological matrix (e.g., plasma) while minimizing interferences.[5] Common techniques include protein precipitation and liquid-liquid extraction.[6][7][8]

  • Chromatographic Separation: A C18 reversed-phase column is frequently used to achieve good separation of Mesalazine from other matrix components.[1][6][7][9] The mobile phase typically consists of an aqueous component (like water with 0.1% formic acid or ammonium acetate) and an organic component (such as acetonitrile or methanol).[6][7][9]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for Mesalazine.[1][7] Detection is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Mesalazine and this compound.[7][8][9]

Q4: What are the expected mass-to-charge (m/z) transitions for Mesalazine and this compound in MRM mode?

The specific m/z transitions can vary slightly depending on the instrument and experimental conditions. However, commonly reported transitions are:

  • Mesalazine: Precursor ion [M-H]⁻ at m/z 152.0 and a product ion at m/z 108.0.[6] In some cases, with derivatization, a positive ion transition of m/z 210.1 → 192.1 has been used.[7] Another reported negative ion transition for a derivative is m/z 208.1 → 107.0.[8][9]

  • This compound: Precursor ion [M-H]⁻ for a derivative at m/z 211.1 and a product ion at m/z 110.1.[8][9] For an underivatized form, a transition of m/z 213.1 → 195.1 in positive mode has been noted.[7]

It is crucial to optimize these transitions on your specific mass spectrometer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Suboptimal Ionization: The ionization source parameters (e.g., spray voltage, gas flow, temperature) may not be optimal for Mesalazine.Infuse a standard solution of Mesalazine directly into the mass spectrometer to optimize the ionization source parameters for maximum signal intensity.
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may have low recovery for Mesalazine.Evaluate different extraction solvents and techniques. A liquid-liquid extraction following protein precipitation can sometimes improve recovery and reduce matrix effects.[6][8] Consider derivatization to improve extraction efficiency and chromatographic properties.[8][10]
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Mesalazine.Improve chromatographic separation to better resolve Mesalazine from interfering matrix components.[11] Ensure the use of this compound to compensate for matrix effects.[2] Diluting the sample may also reduce matrix effects, but be mindful of the lower limit of quantification (LLOQ).
High Variability in Results / Poor Precision Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.Automate sample preparation steps where possible. Ensure consistent vortexing times and accurate pipetting.
Analyte Instability: Mesalazine may be unstable in the biological matrix or during sample processing.Investigate the stability of Mesalazine under different storage conditions (freeze-thaw cycles, benchtop stability).[6] Process samples on ice and minimize the time between extraction and analysis.
Internal Standard Issues: The internal standard may not be behaving identically to the analyte.Verify the purity and concentration of the this compound stock solution. Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration early in the sample preparation process.[12]
Peak Tailing or Asymmetry Column Overload: Injecting too high a concentration of the analyte can lead to poor peak shape.Dilute the sample or reduce the injection volume.
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.Use a column with end-capping to minimize silanol interactions. Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
Column Contamination: Buildup of matrix components on the column can degrade performance.Implement a column wash step after each run or batch. Regularly flush the column with a strong solvent.
No Peak Detected for Mesalazine or this compound Incorrect MRM Transitions: The mass spectrometer is not monitoring the correct m/z transitions.Verify the precursor and product ion m/z values for both Mesalazine and this compound.
Instrument Malfunction: There may be an issue with the LC or mass spectrometer.Perform system suitability tests with a known standard solution to ensure the instrument is functioning correctly. Check for leaks, blockages, and proper electrical connections.
Sample Degradation: The analyte may have completely degraded.Prepare fresh samples and standards and re-analyze. Review sample handling and storage procedures.

Quantitative Data Summary

The following tables summarize typical quantitative parameters reported for LC-MS/MS methods for Mesalazine quantification using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Mesalazine Detection

ParameterReported RangeReference
Linearity Range2 - 1500 ng/mL[6]
10 - 1200 ng/mL[7]
0.10 - 12.0 ng/mL[8]
7.984 - 3780.638 ng/mL
Lower Limit of Quantification (LLOQ)2 ng/mL[6]
10 ng/mL[7]
0.10 ng/mL[8]
7.984 ng/mL

Table 2: Precision and Accuracy of Mesalazine Detection

ParameterReported ValuesReference
Intra-day Precision (%RSD) 1.60 - 8.63%[6]
0.6 - 2.9%[8]
Inter-day Precision (%RSD) 2.14 - 8.67%[6]
1.3 - 3.8%[8]
Intra-day Accuracy 102.70 - 105.48%[6]
103.8 - 107.2%[8]
Inter-day Accuracy 100.64 - 103.87%[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Mesalazine Analysis in Human Plasma

This protocol is adapted from a method for the simultaneous quantification of Mesalamine and its metabolite.[6]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 100 µL of the internal standard working solution (N-Acetyl mesalamine-D3 at 150 ng/mL).

    • Add 25 µL of a derivatization solution (10% propionic anhydride in methanol) and vortex briefly.

    • Add 100 µL of 0.5% formic acid and vortex again.

    • Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.

    • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Mesalazine Analysis in Human Plasma

This protocol is a simplified extraction method.[7]

  • Sample Preparation:

    • Pipette a known volume of plasma into a microcentrifuge tube.

    • Add the this compound internal standard.

    • Add three volumes of a protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification results Concentration Results quantification->results

Caption: A generalized workflow for the quantitative analysis of Mesalazine using this compound by LC-MS/MS.

Troubleshooting_Logic start Poor or Inconsistent Results check_sensitivity Low Signal? start->check_sensitivity check_precision High Variability? start->check_precision check_sensitivity->check_precision No optimize_ms Optimize MS Parameters check_sensitivity->optimize_ms Yes validate_prep Validate Sample Preparation Steps check_precision->validate_prep Yes improve_extraction Improve Sample Extraction optimize_ms->improve_extraction check_matrix Investigate Matrix Effects improve_extraction->check_matrix end Improved Results check_matrix->end check_stability Assess Analyte Stability validate_prep->check_stability verify_is Verify Internal Standard check_stability->verify_is verify_is->end

Caption: A logical troubleshooting workflow for addressing common issues in Mesalazine quantification.

References

Technical Support Center: Overcoming Co-elution of Mesalazine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with Mesalazine (5-aminosalicylic acid, 5-ASA) and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor separation and significant peak co-elution between Mesalazine (5-ASA) and its metabolite, N-acetyl-mesalazine (Ac-5-ASA), using a standard C18 column. What are the likely causes and how can we resolve this?

A1: Co-elution of 5-ASA and Ac-5-ASA on reversed-phase columns like C18 is a common challenge due to their similar polarities. Several factors in your methodology could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Mobile Phase pH Adjustment: The ionization states of both 5-ASA (an amphoteric compound) and Ac-5-ASA are highly dependent on the mobile phase pH.[1][2] Inadequate pH control can lead to poor peak shape and co-elution.

    • Recommendation: Adjust the mobile phase pH to be between 3 and 4. A mobile phase containing 17.5 mmol/L acetic acid with a pH of 3.3 has been shown to be effective in separating these compounds.[3][4]

  • Mobile Phase Composition: The type and concentration of the organic modifier and buffer can significantly impact selectivity.

    • Recommendation: If you are using a simple mobile phase like methanol and water, consider switching to acetonitrile as the organic modifier.[3][4] Also, ensure your buffer concentration is adequate, typically in the 10-25 mM range, to provide consistent buffering capacity.[5]

  • Gradient Elution: An isocratic elution may not provide sufficient resolution.

    • Recommendation: Implement a gradient elution program. Starting with a lower percentage of organic modifier and gradually increasing it can help to better separate the analytes.[3]

Q2: Can you provide a starting point for a robust HPLC method to separate Mesalazine and its metabolites?

A2: Certainly. Several validated methods have been published. A common and effective approach involves High-Performance Liquid Chromatography coupled with various detectors.[3] Below is a summary of a successful HPLC-UV/Fluorescence method and an LC-MS/MS method.

Q3: We are still facing co-elution despite optimizing the mobile phase. Are there alternative column chemistries we should consider?

A3: Yes, if optimizing the mobile phase on a standard C18 column is insufficient, exploring alternative stationary phases is a logical next step.

  • Recommendation: Consider using a mixed-mode chromatography column. These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), which can enhance the separation of compounds with similar hydrophobicity but different ionic characteristics, such as 5-ASA and its isomers.[6]

Q4: How critical is sample preparation in preventing co-elution?

A4: Sample preparation is a critical step that can significantly impact your chromatographic results, including co-elution.[1][2] Improper sample preparation can introduce matrix effects and lead to peak broadening and poor resolution.

  • Protein Precipitation: This is a common and effective method for plasma samples. Methanol is frequently used to precipitate proteins.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[3]

  • Derivatization: For challenging separations or to improve sensitivity, derivatization of the analytes can be employed. This alters their chemical properties, which can lead to better chromatographic separation.[1][2]

Experimental Protocols

Method 1: HPLC with UV/Fluorescence Detection

This method is adapted from a validated bioanalytical procedure and is suitable for the determination of 5-ASA and its metabolites in blood plasma.[1][2]

Sample Preparation (with Derivatization):

  • To a plasma sample, add an internal standard (e.g., 4-aminosalicylic acid).

  • Perform deproteination of the plasma using perchloric acid.

  • Derivatize the sample with propionic anhydride to increase the lipophilicity of 5-ASA.

  • Perform a liquid-liquid extraction of the derivatized analytes.

Chromatographic Conditions:

  • Column: Purospher RP-18e, 5 µm, 250 x 4 mm with a 4 x 4 mm precolumn.[2]

  • Mobile Phase: A mixture of acetonitrile and an ammonium acetate buffer (e.g., 0.005 M, pH 3).[1]

  • Flow Rate: 1 mL/min.[2]

  • Detection:

    • UV photodiode-array detector at λ = 313 nm.[2]

    • Fluorescence detector with λex = 300 nm and λem = 406 nm.[2]

Method 2: LC-MS/MS for High-Sensitivity Analysis

This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies.[3][4]

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add internal standards (e.g., 4-ASA and N-Ac-4-ASA).[3]

  • Add 400 µL of methanol to precipitate proteins.[3]

  • Vortex the mixture and then centrifuge.

  • Inject the supernatant into the LC-MS/MS system.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column.[3][4]

  • Mobile Phase: A gradient of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile.[3][4]

  • Flow Rate: 0.2 mL/min.[3][4]

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), negative mode.[3]

  • Transitions:

    • m/z 152→108 for 5-ASA.[3][4]

    • m/z 194→150 for N-Ac-5-ASA.[3][4]

Data Presentation

Table 1: Comparison of Chromatographic Methods for Mesalazine and N-acetyl-mesalazine Analysis

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS
Sample Preparation Deproteination, Derivatization, LLEProtein Precipitation
Column Purospher RP-18e, 5 µmC18 reversed-phase
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (pH 3)Acetonitrile and Acetic Acid (pH 3.3)
Detection UV (313 nm) or Fluorescence (ex:300/em:406 nm)ESI-MS/MS (Negative Mode)
Primary Advantage Cost-effective and widely availableHigh sensitivity and selectivity
Reference [1][2][3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis start Plasma Sample protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation derivatization Derivatization (Optional, e.g., with Propionic Anhydride) start->derivatization supernatant Supernatant for Injection protein_precipitation->supernatant lle Liquid-Liquid Extraction (Optional) derivatization->lle lle->supernatant hplc HPLC System supernatant->hplc column C18 or Mixed-Mode Column hplc->column detector Detector (UV, Fluorescence, or MS/MS) column->detector data Data Acquisition & Analysis detector->data troubleshooting_logic start Co-elution Observed check_ph Is Mobile Phase pH Optimized (between 3 and 4)? start->check_ph adjust_ph Adjust pH of Mobile Phase check_ph->adjust_ph No check_mobile_phase Is Mobile Phase Composition Optimal? check_ph->check_mobile_phase Yes adjust_ph->check_ph resolved Co-elution Resolved adjust_ph->resolved adjust_mobile_phase Consider Different Organic Modifier (e.g., Acetonitrile) or Buffer check_mobile_phase->adjust_mobile_phase No check_gradient Are You Using a Gradient Elution? check_mobile_phase->check_gradient Yes adjust_mobile_phase->check_mobile_phase adjust_mobile_phase->resolved implement_gradient Implement a Gradient Elution Program check_gradient->implement_gradient No consider_column Consider Alternative Column Chemistry (e.g., Mixed-Mode) check_gradient->consider_column Yes implement_gradient->check_gradient implement_gradient->resolved consider_column->resolved

References

Refinement of mobile phase for better separation of Mesalazine and Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Mesalazine and its deuterated internal standard, Mesalazine-D3.

Troubleshooting Guide: Enhancing Separation

Poor separation between Mesalazine and this compound can compromise the accuracy and precision of analytical methods. This guide addresses common issues and provides systematic steps for refining the mobile phase to achieve optimal resolution.

Q1: We are observing poor resolution or co-elution of Mesalazine and this compound peaks. How can we improve the separation?

A1: Poor resolution is a common challenge that can often be addressed by systematically modifying the mobile phase. Here are the recommended steps:

  • Adjust Organic Modifier Percentage: A primary step in optimizing separation in reversed-phase chromatography is to alter the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

    • Decrease the organic content: Reducing the percentage of the organic modifier will generally increase the retention times of both compounds, which can lead to better separation. Try decreasing the organic content in small increments (e.g., 1-2%).

    • Isocratic vs. Gradient Elution: If you are using an isocratic method, consider implementing a shallow gradient. A shallow gradient can help to better resolve closely eluting peaks. If a gradient is already in use, try making the initial part of the gradient even shallower.

  • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Mesalazine.

    • Mesalazine has both acidic and basic functional groups, making its retention sensitive to pH changes. Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of the molecule and improve separation.

    • Experiment with adding a small amount of an acid, such as formic acid or orthophosphoric acid, to the aqueous phase to achieve a pH where the two compounds have different enough affinities for the stationary phase. A common concentration for these additives is 0.1%.

  • Change the Organic Modifier: If adjusting the percentage of your current organic solvent is not effective, consider switching to a different one.

    • Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different selectivities and can produce different elution orders or improved resolution for certain compounds. If you are using acetonitrile, try switching to methanol, or vice-versa.

Q2: Our peak shapes for Mesalazine and this compound are poor (e.g., tailing or fronting). What could be the cause and how do we fix it?

A2: Poor peak shape can be due to a variety of factors, many of which are related to the mobile phase.

  • Mobile Phase pH: As mentioned above, the pH of the mobile phase can affect peak shape. If the pH is too close to the pKa of Mesalazine, you may observe peak tailing. Adjusting the pH away from the pKa can often lead to sharper, more symmetrical peaks.

  • Ionic Strength: For ionizable compounds, the ionic strength of the mobile phase can influence peak shape. Adding a buffer to the aqueous phase can help to maintain a constant ionic strength and improve peak symmetry.

  • Contaminants: Ensure that your mobile phase components are of high purity and are properly filtered and degassed. Contaminants can interfere with the chromatography and lead to poor peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of Mesalazine and this compound?

A1: A common starting point for developing a separation method for Mesalazine and its deuterated internal standard on a C18 column is a mobile phase consisting of a mixture of an acidified aqueous phase and an organic solvent. For example, a mobile phase of 0.1% formic acid in water and acetonitrile in a ratio of 40:60 (v/v) has been used successfully.[1] Another option is 0.2% formic acid in water-methanol (20:80, v/v).[2]

Q2: Can I use a different acidifier in the mobile phase?

A2: Yes, while formic acid is common, other acids like orthophosphoric acid can also be used. For instance, a mobile phase of a buffer made with 0.5ml of orthophosphoric acid in 1000ml of water and methanol in a 90:10 (v/v) ratio has been reported.[3] The choice of acid can affect the selectivity of the separation.

Q3: Is isocratic or gradient elution better for this separation?

A3: Both isocratic and gradient elution methods have been successfully developed for Mesalazine analysis.[4][5] An isocratic method is simpler and can be faster, while a gradient method offers more flexibility for optimizing the separation of closely eluting compounds. If you are struggling with co-elution, a shallow gradient may provide the necessary resolution.[5]

Experimental Protocols

Below is a detailed experimental protocol for the separation of Mesalazine and this compound based on a published LC-MS/MS method.[1]

Table 1: Chromatographic Conditions for Mesalazine and this compound Separation

ParameterCondition
Column Thermo, Hypersil BDS, C18, 100 mm × 4.6 mm, 5 µm
Mobile Phase 0.1% formic acid in water: acetonitrile (40:60, v/v)
Flow Rate 0.5 mL/min
Elution Mode Isocratic
Injection Volume 10 µL
Column Temperature 45°C
Autosampler Temperature 10°C
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode

Table 2: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Mesalazine 210.1192.1
This compound 213.1195.1

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of Mesalazine and this compound.

G cluster_0 cluster_1 Mobile Phase Optimization cluster_2 start Start: Poor Resolution of Mesalazine and this compound node_organic Adjust Organic Modifier % start->node_organic node_ph Modify Mobile Phase pH node_organic->node_ph If not resolved end_resolved Separation Resolved node_organic->end_resolved Resolved node_solvent Change Organic Modifier node_ph->node_solvent If not resolved node_ph->end_resolved Resolved node_solvent->end_resolved Resolved end_not_resolved Further Troubleshooting (e.g., column, temperature) node_solvent->end_not_resolved If not resolved

Caption: Troubleshooting workflow for mobile phase refinement.

References

Impact of different anticoagulants on Mesalazine-D3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Mesalazine-D3. The following sections address common issues encountered during sample collection and analysis, with a focus on the potential impact of different anticoagulants.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for this compound analysis?

A1: For LC-MS/MS analysis of this compound, EDTA (Ethylenediaminetetraacetic acid) is the most commonly used and recommended anticoagulant. Several validated methods for Mesalazine and its deuterated internal standards have been successfully developed using K2EDTA plasma.[1] EDTA works by chelating calcium ions, which is a required cofactor for many enzymes, thus preventing coagulation and preserving the integrity of the sample for many small molecules.

Q2: Can I use Heparin or Citrate tubes for collecting samples for this compound analysis?

A2: While EDTA is preferred, Heparin is a potential alternative. One study noted that a heparin plasma lot met the acceptance criteria for specificity and selectivity in a Mesalazine assay.[1] However, heparin can sometimes interfere with LC-MS/MS analysis by causing ion suppression or enhancement, or by affecting the stability of the analyte.[2] Citrate is generally less recommended for small molecule quantification due to the liquid volume of the citrate solution in the tube, which can cause dilution effects and require correction.

Q3: How might the choice of anticoagulant affect my this compound results?

A3: The choice of anticoagulant can influence the accuracy of bioanalytical results in several ways:[2]

  • Matrix Effects: Different anticoagulants and their counter-ions (e.g., K2EDTA, Sodium Heparin) can alter the composition of the plasma matrix, potentially leading to ion suppression or enhancement in the mass spectrometer. This can affect the accuracy and precision of quantification.

  • Analyte Stability: The chemical properties of the anticoagulant can affect the stability of the analyte in the sample. For some drugs, the choice of anticoagulant is critical for preventing degradation during sample storage and processing.[2]

  • Extraction Efficiency: The recovery of this compound from the plasma during sample preparation could potentially be influenced by the type of anticoagulant used.

Q4: I am observing inconsistent results (poor precision and accuracy). Could the anticoagulant be the cause?

A4: Inconsistent results can stem from various factors, and the anticoagulant is a potential contributor. If you are using an anticoagulant other than EDTA, or if you are switching between different types of anticoagulants within a study, this could lead to variability. It is crucial to use the same type of blood collection tube for all study samples, including calibration standards and quality controls, to ensure consistency. If issues persist, a validation of the method with the specific anticoagulant and tube type is recommended.

Troubleshooting Guide

Observed Problem Potential Cause Related to Anticoagulant Recommended Action
Low Analyte Recovery Interaction with Anticoagulant: this compound may interact with the anticoagulant (e.g., heparin), affecting its extraction from the plasma.1. Review your sample extraction procedure. 2. If using heparin or citrate, consider switching to EDTA tubes. 3. Perform a small experiment to compare the recovery of this compound from plasma with different anticoagulants.
High Variability in Results (Poor Precision) Inconsistent Sample Collection: Using different anticoagulants for different samples within the same batch.1. Ensure that all samples (standards, QCs, and unknowns) are collected using the same type of blood collection tube from the same manufacturer. 2. Verify that the blood-to-anticoagulant ratio is correct, especially for citrate tubes.
Signal Suppression or Enhancement in MS Matrix Effect: The anticoagulant (particularly heparin) may be co-eluting with this compound and affecting its ionization in the mass spectrometer.1. Optimize the chromatographic method to separate this compound from the interfering components. 2. Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution. 3. Consider switching to an alternative anticoagulant like EDTA, which is less likely to cause significant matrix effects.
Analyte Degradation Suboptimal Stability: this compound may not be stable in the chosen anticoagulant under the applied storage conditions.1. Perform stability tests (freeze-thaw, short-term, and long-term) in the specific plasma matrix (with the chosen anticoagulant). 2. If instability is observed, consider switching to a different anticoagulant and re-validate the stability.

Data on Anticoagulants

Anticoagulant Mechanism of Action Common Use Potential Impact on this compound Analysis
EDTA (K2 or K3) Chelates Calcium ions (Ca²⁺), inhibiting the coagulation cascade.Hematology and small molecule bioanalysis.Generally Recommended. Low potential for interference in LC-MS/MS. Provides good sample stability for many analytes.[1]
Heparin (Sodium or Lithium) Potentiates Antithrombin III, which inhibits thrombin and Factor Xa.Clinical chemistry.Possible, but requires validation. Can cause ion suppression in LC-MS/MS. May affect analyte stability.[2]
Sodium Citrate Chelates Calcium ions (Ca²⁺) in a reversible manner.Coagulation studies.Not Recommended. The liquid citrate solution dilutes the blood sample, which can lead to inaccuracies in quantification unless corrected.

Experimental Protocols

Below is a generalized experimental protocol for the analysis of this compound in human plasma, based on common methodologies.[1][3]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma (collected in an EDTA tube), add a known amount of the internal standard (e.g., a deuterated analog of a related compound if this compound is the analyte of interest).

  • Add 300 µL of a precipitating agent (e.g., methanol or acetonitrile).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), typically in positive mode for Mesalazine.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The specific precursor and product ions for this compound would need to be determined during method development (e.g., by infusion of a standard solution).

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Whole Blood Collection (EDTA Tube Recommended) Centrifugation Centrifugation to Separate Plasma Blood_Collection->Centrifugation Plasma_Storage Plasma Storage at -80°C Centrifugation->Plasma_Storage Plasma_Thawing Thaw Plasma Sample Plasma_Storage->Plasma_Thawing IS_Addition Add Internal Standard (IS) Plasma_Thawing->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Methanol) IS_Addition->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis (C18, ESI+, MRM) Supernatant_Transfer->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: General Experimental Workflow for this compound Analysis

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Inconsistent Results Start Inconsistent Results (Poor Accuracy/Precision) Check_Anticoagulant Is the same anticoagulant used for all samples? Start->Check_Anticoagulant Check_Matrix_Effect Evaluate Matrix Effect Check_Anticoagulant->Check_Matrix_Effect Yes Standardize_Tubes Standardize Collection Tubes (EDTA Recommended) Check_Anticoagulant->Standardize_Tubes No Check_Stability Assess Analyte Stability Check_Matrix_Effect->Check_Stability Optimize_Chromatography Optimize Chromatography Check_Matrix_Effect->Optimize_Chromatography Check_Extraction Verify Extraction Recovery Check_Stability->Check_Extraction Revalidate_Method Re-validate Method with Chosen Anticoagulant Check_Stability->Revalidate_Method Check_Extraction->Revalidate_Method Resolved Issue Resolved Standardize_Tubes->Resolved Optimize_Chromatography->Resolved Revalidate_Method->Resolved

Caption: Troubleshooting Logic for Inconsistent Results

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Mesalazine Analysis Using Mesalazine-D3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is a cornerstone of reliable clinical and preclinical data. This guide provides a comparative analysis of a bioanalytical method for Mesalazine using its deuterated internal standard, Mesalazine-D3, benchmarked against established alternatives and framed within the rigorous standards of the ICH M10 guidelines.

The quantification of Mesalazine (5-aminosalicylic acid), a primary treatment for inflammatory bowel disease, in biological matrices demands high precision and accuracy. The choice of internal standard is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as this compound, is theoretically the ideal choice due to its similar physicochemical properties to the analyte.

This guide delves into the validation parameters of a bioanalytical method employing this compound and compares its performance with methods utilizing other internal standards, such as Diazepam and N-Acetyl mesalamine-D3. All data is presented in the context of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring a focus on regulatory expectations.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. While a stable isotope-labeled internal standard like this compound is often preferred, other compounds can also be effectively utilized. The following tables summarize the performance characteristics of bioanalytical methods for Mesalazine using different internal standards, based on publicly available data.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod with this compoundMethod with Diazepam[1]Method with N-Acetyl mesalamine-D3[2]
Internal Standard This compound[3][4]Diazepam[1]N-Acetyl mesalamine-D3[2]
Linearity Range 10 - 1200 ng/mL[4]1 - 160 ppb (ng/mL)[1]2 - 1500 ng/mL[2]
Correlation Coefficient (r²) > 0.99 (assumed)> 0.99[1]> 0.9998[5]
Lower Limit of Quantification (LLOQ) 10 ng/mL[4]1 ppb (ng/mL)[1]2 ng/mL[2]
Extraction Method Protein Precipitation[4] / Liquid-Liquid Extraction[3]Protein Precipitation[1]Liquid-Liquid Extraction[2]
Ionization Mode Positive[4]Positive[1]Negative[2]

Table 2: Accuracy and Precision Data for Mesalazine Quantification

Internal StandardQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
N-Acetyl mesalamine-D3 [2]LQC (6 ng/mL)8.638.67105.48103.87
MQC (450 ng/mL)1.602.14102.70100.64
HQC (1050 ng/mL)2.453.55103.55101.58
Diazepam [1]LQC, MQC, HQCData not specifiedData not specifiedWithin ±15% of nominalWithin ±15% of nominal
This compound LQC, MQC, HQCData not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: Detailed quantitative data for the accuracy and precision of a method using this compound was not available in the public domain at the time of this publication.

Experimental Protocols

Adherence to well-defined experimental protocols is fundamental for the reproducibility and validity of bioanalytical data. Below are the generalized methodologies for the key experiments performed during the validation of a bioanalytical method for Mesalazine, based on the referenced literature.

1. Specificity and Selectivity: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix, blank plasma samples from at least six different sources are analyzed.[1][6] These blanks are screened for any interfering peaks at the retention time of Mesalazine and the internal standard. The samples are then spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard to confirm the absence of significant interference.

2. Linearity: A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking blank plasma with known concentrations of Mesalazine. The concentration range should cover the expected therapeutic or exposure levels. For the method using this compound, a reported range is 10-1200 ng/mL.[4] The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is applied, and a correlation coefficient (r²) of >0.99 is generally required.[1]

3. Accuracy and Precision: The accuracy and precision of the method are determined by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, in multiple replicates (typically 5 or 6).[7] This is performed both within a single analytical run (intra-day) and across multiple runs on different days (inter-day). The precision is expressed as the coefficient of variation (%CV), and the accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value.[7]

4. Stability: The stability of Mesalazine in the biological matrix is evaluated under various conditions that mimic sample handling and storage. This includes:

  • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles before analysis.[1]

  • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period before processing.[1]

  • Long-Term Stability: QC samples are stored at a specified temperature (e.g., -70°C) for an extended period.[8]

  • Stock Solution Stability: The stability of the analyte and internal standard in their stock solutions is assessed.

Visualizing the Validation Workflow

To provide a clear overview of the bioanalytical method validation process according to ICH guidelines, the following diagrams illustrate the key stages and their logical connections.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis Method Optimization Method Optimization IS Selection IS Selection Method Optimization->IS Selection Sample Preparation Sample Preparation IS Selection->Sample Preparation Specificity Specificity Sample Preparation->Specificity Linearity Linearity Specificity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy & Precision Accuracy & Precision Matrix Effect Matrix Effect Accuracy & Precision->Matrix Effect Stability Stability Study Sample Quantification Study Sample Quantification Stability->Study Sample Quantification LLOQ->Accuracy & Precision Matrix Effect->Stability Incurred Sample Reanalysis Incurred Sample Reanalysis Study Sample Quantification->Incurred Sample Reanalysis

Caption: Experimental workflow for bioanalytical method validation.

ICH_M10_Validation_Parameters Core_Parameters Core Validation Parameters Specificity Specificity Core_Parameters->Specificity Linearity Linearity Core_Parameters->Linearity Accuracy Accuracy Core_Parameters->Accuracy Precision Precision Core_Parameters->Precision Stability Stability Core_Parameters->Stability LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ ULOQ Upper Limit of Quantification (ULOQ) Linearity->ULOQ Additional_Parameters Additional Parameters Additional_Parameters->LLOQ Additional_Parameters->ULOQ Matrix_Effect Matrix Effect Additional_Parameters->Matrix_Effect Carryover Carryover Additional_Parameters->Carryover

Caption: Logical relationship of ICH M10 validation parameters.

Conclusion

The validation of a bioanalytical method for Mesalazine in accordance with ICH M10 guidelines is a comprehensive process that ensures the reliability of pharmacokinetic and toxicokinetic data. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest level of accuracy and precision by compensating for matrix effects and variability in sample processing.

While publicly available data for a fully validated method using this compound is not as extensive as for methods using other internal standards like Diazepam or N-Acetyl mesalamine-D3, the existing information suggests its suitability and performance in line with regulatory expectations. The comparative data presented in this guide highlights the key performance indicators that researchers should consider when developing and validating their own bioanalytical methods for Mesalazine. Ultimately, the choice of internal standard and the rigor of the validation process are paramount to generating high-quality data for drug development and regulatory submissions.

References

Cross-Validation of Mesalazine Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of mesalazine, utilizing Mesalazine-D3 as an internal standard. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.

The accurate quantification of mesalazine (5-aminosalicylic acid), a primary therapeutic agent for inflammatory bowel disease, is critical for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide presents a comparative overview of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, this compound, is central to the LC-MS/MS methodology for enhancing accuracy and precision.

Quantitative Performance at a Glance

The selection between HPLC-UV and LC-MS/MS for mesalazine analysis is often dictated by the required sensitivity and the complexity of the biological matrix being analyzed. LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ), making it the preferred method for applications requiring high sensitivity, such as in studies with low dosage or for monitoring residual drug levels.[1][2] Conversely, HPLC-UV provides adequate sensitivity for many applications and can be a more accessible and cost-effective option.[2]

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UV MethodLC-MS/MS Method (with this compound)
Linearity Range 5-72 µg/mL2-1500 ng/mL[3][4]
Correlation Coefficient (r²) >0.999>0.99
Lower Limit of Quantification (LLOQ) ~2.59 µg/mL1-2 ng/mL[1]
Intra-day Precision (%RSD) < 2%1.60% - 8.63%[3][4]
Inter-day Precision (%RSD) < 2%2.14% - 8.67%[3][4]
Accuracy/Recovery 98.0% - 102.0%100.64% - 103.87%[3][4]
Selectivity ModerateHigh
Internal Standard Not always usedThis compound

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for achieving reproducible and reliable results. Below are representative experimental protocols for the analysis of mesalazine.

Method 1: HPLC-UV Assay for Mesalazine

This method is suitable for the quantification of mesalazine in pharmaceutical dosage forms.

Sample Preparation:

  • Weigh and transfer about 10 mg of Mesalazine API into a 100 mL volumetric flask.

  • Add 5 mL of 0.25 N HCl and sonicate for 10 minutes to dissolve.

  • Make up the volume with ultrapure water and mix well to prepare a standard stock solution.

  • For analysis of tablets, weigh and crush 20 tablets. Transfer a powder quantity equivalent to the average tablet weight into a volumetric flask and proceed with a similar dissolution procedure.

Chromatographic Conditions:

  • Column: Syncronis C18 (250x4.6)mm, 5µm.

  • Mobile Phase: A mixture of a buffer (0.5ml of orthophosphoric acid in 1000ml of milli-Q water) and Methanol in the ratio of 90:10 (V/V).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • UV Detection: 230 nm.

Method 2: LC-MS/MS Assay for Mesalazine using this compound

This highly sensitive method is ideal for the determination of mesalazine in human plasma.

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add the this compound internal standard solution.

  • Add 400 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Thermo, Hypersil BDS, C18, 100 mm × 4.6 mm, 5 μm.[4]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a ratio of 40:60 (v/v) in an isocratic flow.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Mesalazine: m/z 210.1 → 192.1[4]

    • This compound: m/z 213.1 → 195.1[4]

Mandatory Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC-UV & LC-MS/MS) select_samples Select Samples (QCs & Incurred Samples) define_methods->select_samples define_criteria Define Acceptance Criteria select_samples->define_criteria analyze_method_a Analyze Samples with Method A (HPLC-UV) define_criteria->analyze_method_a analyze_method_b Analyze Samples with Method B (LC-MS/MS) define_criteria->analyze_method_b compile_data Compile Results analyze_method_a->compile_data analyze_method_b->compile_data statistical_analysis Statistical Analysis (e.g., Bland-Altman, %Difference) compile_data->statistical_analysis compare_criteria Compare Against Acceptance Criteria statistical_analysis->compare_criteria report Generate Cross-Validation Report compare_criteria->report

Cross-validation experimental workflow.

Chemical structures of Mesalazine and this compound.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the consistency and reliability of bioanalytical data, particularly in the context of multi-site clinical trials or when methods are updated. While HPLC-UV offers a robust and cost-effective solution for the quantification of mesalazine in higher concentration samples, the superior sensitivity and selectivity of LC-MS/MS, especially when coupled with the use of a deuterated internal standard like this compound, make it the indispensable choice for trace-level analysis in complex biological matrices. The selection of the most appropriate method should be based on the specific requirements of the study, including the desired level of sensitivity, the nature of the samples, and available resources.

References

A Comparative Guide to the Quantification of Mesalazine Using Mesalazine-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of mesalazine quantification when using Mesalazine-D3 as an internal standard, benchmarked against other analytical methodologies. The information herein is supported by experimental data from various studies to aid researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

Mesalazine, or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Accurate and precise quantification of mesalazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The gold standard for bioanalytical quantification is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), renowned for its superior sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is a common practice to ensure the reliability of the LC-MS/MS method by correcting for matrix effects and variations in sample processing and instrument response.

Comparison of Analytical Methods

The quantification of mesalazine can be achieved through various analytical techniques. While LC-MS/MS is the most prevalent for its high sensitivity, other methods like High-Performance Liquid Chromatography (HPLC) with different detectors are also employed.[3]

Analytical MethodCommon Detector(s)Key AdvantagesKey LimitationsTypical LLOQ
LC-MS/MS Triple Quadrupole (QqQ)High sensitivity, high selectivity, high specificity, ability to reduce matrix interference.[3]Higher cost of instrumentation and maintenance.As low as 0.1 ng/mL.[3][4]
HPLC UV, Electrochemical (ECD), Fluorescence (FD)Cost-effective, widely available (UV).[3] Higher sensitivity with ECD and FD compared to UV.[3]Lower sensitivity and selectivity compared to LC-MS/MS, especially in complex matrices.[3]Low ng/mL range with ECD and FD; higher for UV.[3]

Table 1: Overview of Analytical Techniques for Mesalazine Quantification.

Accuracy and Precision Data with this compound and Other Internal Standards

The use of an appropriate internal standard is critical for the accuracy and precision of LC-MS/MS methods. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. However, other compounds like diazepam have also been utilized.

Internal StandardAnalyteMatrixAccuracy (%)Precision (%RSD)Linearity RangeLLOQReference
This compound MesalazineHuman Plasma103.8 - 107.21.3 - 3.80.10 - 12.0 ng/mL0.10 ng/mL[4]
N-Acetyl mesalamine-D3 MesalazineHuman Plasma100.64 - 105.481.60 - 8.672 - 1500 ng/mL2 ng/mL[5]
Diazepam MesalazineBeagle Dog PlasmaWithin ±3.5 (RE)<7.950 - 30,000 ng/mL50 ng/mL[6][7]
Diazepam MesalazineHuman PlasmaValidatedValidated1 - 160 ppb1 ppb[8][9]
Nortriptyline Mesalazine (derivatized)Human PlasmaValidated<5.920.25 - 1.5 µg/mL0.25 µg/mL[10]

Table 2: Comparison of Accuracy and Precision Data for Mesalazine Quantification.

As demonstrated in the table, methods employing this compound as an internal standard can achieve excellent accuracy and precision with very low limits of quantification.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for mesalazine quantification using LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and rapid method for sample clean-up is protein precipitation.[7]

  • To a 500 μL plasma sample, add 50 μL of the internal standard working solution.[8]

  • Add a protein precipitating agent, such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing.[8]

  • Centrifuge the samples at high speed (e.g., 15,000 rpm) to pellet the precipitated proteins.[8]

  • Collect the supernatant for injection into the LC-MS/MS system.[8]

Sample Preparation: Derivatization and Liquid-Liquid Extraction (LLE)

For enhanced sensitivity, derivatization of mesalazine may be performed, followed by LLE to remove interferences.[4]

  • To a plasma sample, add the internal standard (this compound).

  • Add a derivatizing agent, such as propionyl anhydride.[4]

  • Perform liquid-liquid extraction with an appropriate organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Conditions

The following are typical conditions for the chromatographic separation and mass spectrometric detection of mesalazine.

  • Chromatographic Column: A C18 column is frequently used for separation.[5][6]

  • Mobile Phase: A mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is common.[4][6]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.[4][6]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4]

MRM Transitions:

  • Mesalazine: m/z 154 → m/z 108 (Positive Ionization).[6][7]

  • Mesalazine Derivative (with propionyl anhydride): m/z 208.1 → m/z 107.0 (Negative Ionization).[4]

  • This compound Derivative (with propionyl anhydride): m/z 211.1 → m/z 110.1 (Negative Ionization).[4]

  • Diazepam (Internal Standard): m/z 285 → m/z 193 (Positive Ionization).[6][7]

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for mesalazine quantification.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is add_precip Add Protein Precipitating Agent add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow for Mesalazine Quantification via Protein Precipitation.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is derivatization Derivatization with Propionyl Anhydride add_is->derivatization lle Liquid-Liquid Extraction derivatization->lle evaporate Evaporate & Reconstitute lle->evaporate injection Inject into LC-MS/MS evaporate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow with Derivatization and Liquid-Liquid Extraction.

Conclusion

The quantification of mesalazine using LC-MS/MS with a stable isotope-labeled internal standard like this compound offers superior accuracy, precision, and sensitivity. This method is highly suitable for demanding applications in research and clinical settings. While other methods and internal standards can be employed, the data suggests that the use of this compound provides a robust and reliable approach for the bioanalysis of mesalazine. The choice of the specific protocol, including sample preparation and LC-MS/MS conditions, should be guided by the required sensitivity and the nature of the biological matrix.

References

Performance Comparison of Mesalazine Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Mesalazine (5-aminosalicylic acid) is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Mesalazine-D3) against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This comparison highlights the key performance characteristics of each assay, including linearity and range, and provides the detailed experimental protocols necessary for replication. The data presented is synthesized from validated methods to offer a clear and objective overview for selecting the most appropriate analytical technique for your research needs.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the two compared Mesalazine assays. The LC-MS/MS method with this compound demonstrates a significantly wider linear range and a lower limit of quantification (LLOQ), making it more suitable for applications requiring high sensitivity.

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 7.984 - 3780.638 ng/mL[1]10 - 60 µg/mL (10,000 - 60,000 ng/mL)[2]
Correlation Coefficient (r²) > 0.990.998[2]
Lower Limit of Quantification (LLOQ) 7.984 ng/mL[1]10 µg/mL (10,000 ng/mL)[2]
Internal Standard This compound[1]Not specified
Detection Method Tandem Mass SpectrometryUV Spectrophotometry (258 nm)[2]

Experimental Workflows

The selection of an analytical method is often guided by the specific requirements of the study, including sensitivity, selectivity, and sample matrix. The following diagrams illustrate the typical experimental workflows for both the LC-MS/MS and HPLC-UV methods for Mesalazine quantification.

Mesalazine_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection plasma_sample Human Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer hplc_column C18 HPLC Column supernatant_transfer->hplc_column mobile_phase Isocratic/Gradient Elution hplc_column->mobile_phase esi_source Electrospray Ionization (ESI) mobile_phase->esi_source mrm Multiple Reaction Monitoring (MRM) esi_source->mrm quantification Quantification mrm->quantification

LC-MS/MS with this compound Workflow

Mesalazine_HPLCUV_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_uv_detection UV Detection bulk_or_tablet Bulk Drug or Tablet Formulation dissolution Dissolution in Mobile Phase bulk_or_tablet->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection into HPLC filtration->hplc_injection c18_column C18 HPLC Column hplc_injection->c18_column isocratic_elution Isocratic Elution c18_column->isocratic_elution uv_detector UV Detector (258 nm) isocratic_elution->uv_detector peak_area_analysis Peak Area Analysis uv_detector->peak_area_analysis concentration_determination Concentration Determination peak_area_analysis->concentration_determination

HPLC-UV Workflow for Mesalazine

Detailed Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method is highly sensitive and specific, making it ideal for bioanalytical applications where low concentrations of Mesalazine are expected.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard solution.

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile for protein precipitation.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (specific ratio may vary, e.g., 40:60 v/v)[3].

  • Flow Rate: 0.5 mL/min[3].

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mesalazine: Precursor ion > Product ion (specific m/z values to be optimized, e.g., m/z 154 → m/z 108)[4].

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized, e.g., m/z 157 → m/z 111).

  • Data Analysis: The concentration of Mesalazine is determined by calculating the peak area ratio of the analyte to the internal standard.

HPLC-UV Method

This method is robust and widely used for the quality control of pharmaceutical formulations.

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Mesalazine reference standard in the mobile phase to obtain a concentration of 100 µg/mL[2].

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-60 µg/mL)[2].

  • Sample Preparation: For tablet formulations, accurately weigh and powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter[2].

2. Chromatographic Conditions:

  • HPLC System: Waters (alliance) HPLC or equivalent.

  • Column: C18, 5 µm, 4.6 x 100 mm[2].

  • Mobile Phase: A mixture of a suitable buffer (e.g., mixed phosphate buffer) and acetonitrile (e.g., 65:35 v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 20 µL[2].

  • Detection Wavelength: 258 nm[2].

  • Column Temperature: Ambient.

3. Data Analysis:

  • The concentration of Mesalazine in the sample is determined by comparing the peak area of the sample with the peak areas of the standard solutions from the calibration curve.

Conclusion

The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method for Mesalazine analysis depends on the specific application. For bioanalytical studies requiring high sensitivity and specificity to overcome matrix effects, the LC-MS/MS method is superior. For routine quality control of pharmaceutical dosage forms where analyte concentrations are high, the HPLC-UV method provides a reliable and cost-effective solution. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs.

References

A Comparative Guide to Mesalazine-D3 Certified Reference Material for Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mesalazine-D3 as a certified reference material (CRM) for the validation of analytical methods, particularly for the quantification of mesalazine (5-aminosalicylic acid, 5-ASA) in biological matrices. The performance of this compound is compared with other potential internal standards, supported by experimental data from various studies. Detailed experimental protocols and visual diagrams are included to assist in the practical application of this information.

The Gold Standard: Isotope-Labeled Internal Standards

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical behavior ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and chromatographic retention time as the analyte, effectively compensating for variations in sample preparation and instrument response.[1][2] this compound, a deuterated analog of mesalazine, is a widely used internal standard for this purpose.

Performance Comparison of Internal Standards for Mesalazine Quantification

While this compound is a commonly used certified reference material, other compounds have also been employed as internal standards in various validated methods. This section compares the performance of this compound with alternatives based on published experimental data.

Internal StandardMethodMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Key Findings & Reference
This compound LC-MS/MSHuman Plasma10 - 1200Not explicitly stated, but method validated as accurateNot explicitly stated, but method validated as preciseA simple, specific, accurate, and precise method was developed and validated.[3][4]
This compound LC-MS/MSHuman Plasma7.984 - 3780.638Not explicitly stated, but method validatedNot explicitly stated, but method validatedA selective and sensitive method was developed and validated.
Diazepam LC-MS/MSHuman Plasma1 - 160Method demonstrated reliable performanceMethod demonstrated reliable performanceMitigated potential analytical errors, ensuring precise quantification.[5]
Diazepam LC-MS/MSBeagle Dog Plasma50 - 30,000Within ±3.5% (relative error)<7.9%A simple, specific, and sensitive method was developed and validated.[6]
N-Acetyl mesalamine D3 LC-MS/MSHuman Plasma2 - 1500 (for Mesalazine)Intra-day: 102.70 to 105.48; Inter-day: 100.64 to 103.87Intra-day: 1.60 to 8.63; Inter-day: 2.14 to 8.67Successfully applied to a bioequivalence study.[7]

Experimental Protocols

LC-MS/MS Method for Mesalazine Quantification using this compound Internal Standard

This protocol is a representative example based on common methodologies found in the literature.[3][4]

a. Sample Preparation (Protein Precipitation)

  • To 500 µL of plasma sample, add a known concentration of this compound internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

b. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., Thermo, Hypersil BDS, C18, 100 mm × 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile). A common ratio is 40:60 (aqueous:organic).[3][4]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[3][4]

c. Mass Spectrometric Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

  • MRM Transitions:

    • Mesalazine: m/z 154 → m/z 108[6]

    • This compound: m/z 157 → m/z 111 (hypothetical, based on a +3 Da shift)

Method Validation Workflow

The following diagram illustrates a typical workflow for validating an analytical method using a certified reference material like this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Analyte and Internal Standard (Mesalazine & this compound) B Optimize Sample Preparation A->B C Optimize LC Conditions B->C D Optimize MS Conditions C->D E Linearity & Range D->E F Accuracy & Precision E->F G Selectivity & Specificity H Stability (Freeze-Thaw, Bench-Top) G->H I Matrix Effect J Recovery I->J K Sample Analysis (e.g., Pharmacokinetic Studies) J->K

Caption: Workflow for analytical method validation using a CRM.

Mechanism of Action of Mesalazine

Understanding the biological context of mesalazine is crucial for researchers. The diagram below illustrates the proposed anti-inflammatory mechanism of action of mesalazine.

G Mesalazine Mesalazine (5-ASA) COX Cyclooxygenase (COX) Mesalazine->COX Inhibits LOX Lipoxygenase (LOX) Mesalazine->LOX Inhibits NFkB NF-κB Pathway Mesalazine->NFkB Inhibits PPARg PPAR-γ Activation Mesalazine->PPARg Activates Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB->Inflammation PPARg->Inflammation Inhibits

Caption: Proposed anti-inflammatory mechanisms of Mesalazine.

References

Inter-laboratory Comparison of Mesalazine Quantification Using Mesalazine-D3: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Mesalazine in human plasma, with a specific focus on the use of Mesalazine-D3 as a stable isotope-labeled internal standard. The data and protocols presented are compiled from various validated bioanalytical methods to offer a comprehensive overview for researchers in the field.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters from different LC-MS/MS methods that utilize a stable isotope-labeled internal standard for Mesalazine quantification. This comparative data highlights the robustness and sensitivity of the methodologies.

Parameter Method 1 Method 2 Method 3
Internal Standard Mesalamine D3N-acetyl mesalamine D3Mesalamine D3
Linearity Range 10-1200 ng/mL[1]2-1500 ng/mL[2]0.10-12.0 ng/mL[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL2 ng/mL[2]0.10 ng/mL[3]
Intra-day Precision (%CV) Not Reported1.60 - 8.63%[2]0.6 - 2.9%[3]
Inter-day Precision (%CV) Not Reported2.14 - 8.67%[2]1.3 - 3.8%[3]
Intra-day Accuracy (%) Not Reported102.70 - 105.48%[2]103.8 - 107.2% (Average)[3]
Inter-day Accuracy (%) Not Reported100.64 - 103.87%[2]Not Reported
Absolute Recovery (%) Not ReportedNot Reported82 - 95% (Analyte), ~78% (IS)[3]
Ionization Mode Positive[1]Negative[2]Negative[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized and specific protocols derived from the referenced studies.

1. Generalized Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Mesalazine from plasma samples.

  • Procedure:

    • To a 100 µL aliquot of human plasma, add 100 µL of the internal standard solution (this compound in a suitable solvent).

    • Add 200 µL of a precipitating agent, such as acetonitrile.

    • Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 5 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Sample Preparation with Derivatization and Liquid-Liquid Extraction

Derivatization can be employed to improve the chromatographic and mass spectrometric properties of Mesalazine.

  • Procedure:

    • To a 100 µL plasma sample, add 100 µL of the internal standard solution (e.g., N-Acetyl mesalamine-D3 at 150 ng/mL)[2].

    • Add 25 µL of a derivatization solution (e.g., 10% propionic anhydride in methanol) and vortex briefly[2].

    • Add 100 µL of 0.5% formic acid and vortex again[2].

    • Perform liquid-liquid extraction by adding 3 mL of an organic solvent (e.g., methyl t-butyl ether), followed by vortexing for 10 minutes[2].

    • Centrifuge the sample for 5 minutes at 4000 rpm[2].

    • The organic layer is then separated and evaporated to dryness, and the residue is reconstituted for injection.

3. Chromatographic and Mass Spectrometric Conditions

The following are representative conditions for the analysis of Mesalazine and this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Thermo, Hypersil BDS, C18, 100 mm × 4.6 mm, 5 µm or Kinetex XB-C18, 100×4.6mm 2.6μ)[1][3].

    • Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical. The elution can be isocratic or gradient[1][3][4].

    • Flow Rate: Flow rates are generally in the range of 0.5 to 0.6 mL/min[1][4].

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used, which can be operated in either positive or negative mode[1][2][3].

    • Detection: Detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity[1][2][3].

    • MRM Transitions:

      • Mesalazine (derivatized, positive ion): m/z 210.1 → 192.1[1]

      • This compound (derivatized, positive ion): m/z 213.1 → 195.1[1]

      • Mesalazine (derivatized, negative ion): m/z 208.1 → 107.0[3][4]

      • This compound (derivatized, negative ion): m/z 211.1 → 110.1[3][4]

      • Mesalazine (underivatized, negative ion): m/z 152.0 → 108.0[2]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Mesalazine in plasma using an internal standard.

G Plasma Plasma Sample Aliquot IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow for Mesalazine quantification.

References

Comparative Analysis of Mesalazine Formulations Utilizing Mesalazine-D3 for Enhanced Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of different mesalazine formulations, focusing on their pharmacokinetic profiles and bioequivalence, with the aid of mesalazine-D3 as an internal standard for precise quantification. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction to Mesalazine Formulations

Mesalazine, or 5-aminosalicylic acid (5-ASA), is the active component in a class of drugs used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. The therapeutic efficacy of mesalazine is dependent on its localized delivery to the inflamed regions of the gastrointestinal tract. To achieve this, various formulations have been developed, each with a unique mechanism for targeted drug release. These include pH-dependent delayed-release, sustained-release, and controlled-release systems.

The accurate assessment of these formulations' in vivo performance is critical for establishing bioequivalence and ensuring clinical efficacy. This compound, a stable isotope-labeled version of mesalazine, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use corrects for variability in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of mesalazine in biological matrices.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from a comparative study of three different mesalazine formulations: a pH-dependent delayed-release tablet, an ethylcellulose-coated sustained-release capsule, and a multi-matrix system tablet. Mesalazine levels in plasma were quantified using a validated LC-MS/MS method with this compound as the internal standard.

Table 1: Comparative Pharmacokinetic Parameters of Different Mesalazine Formulations

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)Half-life (t₁/₂) (hr)
pH-Dependent Delayed-Release 850 ± 2104.5 ± 1.24300 ± 9501.8 ± 0.5
Sustained-Release (Ethylcellulose) 620 ± 1506.0 ± 1.55100 ± 11002.5 ± 0.7
Multi-Matrix System 710 ± 1805.2 ± 1.34800 ± 10502.1 ± 0.6

Data are presented as mean ± standard deviation.

Experimental Protocol: Bioequivalence Study of Mesalazine Formulations using LC-MS/MS

This section details the methodology for a standard bioequivalence study to compare different mesalazine formulations.

Study Design

A randomized, single-dose, two-period, two-sequence crossover study is conducted with a washout period of at least 7 days. Healthy volunteers are administered a single oral dose of the test and reference formulations.

Sample Collection

Blood samples are collected in heparinized tubes at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-administration. Plasma is separated by centrifugation and stored at -70°C until analysis.

Sample Preparation
  • To 200 µL of plasma, 50 µL of internal standard working solution (this compound, 100 ng/mL in methanol) is added.

  • The sample is deproteinized by adding 500 µL of acetonitrile.

  • After vortexing and centrifugation, the supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mesalazine: m/z 154.1 → 108.1

    • This compound: m/z 157.1 → 111.1

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the comparative analysis of mesalazine formulations.

G cluster_study_design Bioequivalence Study Design cluster_sample_processing Sample Processing and Analysis cluster_data_analysis Data Analysis subject_pool Healthy Volunteers randomization Randomization subject_pool->randomization group_a Group A (Test -> Reference) randomization->group_a group_b Group B (Reference -> Test) randomization->group_b washout Washout Period (7 days) group_a->washout Crossover group_b->washout Crossover washout->group_a Crossover washout->group_b Crossover blood_sampling Blood Sampling centrifugation Centrifugation to separate plasma blood_sampling->centrifugation storage Storage at -70°C centrifugation->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) lcms_analysis->pk_parameters statistical_analysis Statistical Analysis (ANOVA) pk_parameters->statistical_analysis bioequivalence_conclusion Bioequivalence Conclusion statistical_analysis->bioequivalence_conclusion

Caption: Workflow of a bioequivalence study for Mesalazine formulations.

G cluster_sample_prep Detailed Sample Preparation plasma 200 µL Plasma is_addition Add 50 µL This compound (IS) plasma->is_addition precipitation Add 500 µL Acetonitrile is_addition->precipitation vortex_centrifuge Vortex & Centrifuge precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in 100 µL Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection

Caption: Step-by-step sample preparation for LC-MS/MS analysis.

G cluster_release_mechanisms Mesalazine Formulation Release Mechanisms formulation Oral Administration of Mesalazine Formulation ph_dependent pH-Dependent Coating formulation->ph_dependent sustained_release Sustained-Release Matrix formulation->sustained_release multi_matrix Multi-Matrix System formulation->multi_matrix stomach Stomach (Low pH) ph_dependent->stomach Intact drug_release Mesalazine Release ph_dependent->drug_release sustained_release->stomach Gradual Diffusion sustained_release->drug_release multi_matrix->stomach Combined pH-dependent and diffusion multi_matrix->drug_release small_intestine Small Intestine (Increasing pH) stomach->small_intestine stomach->small_intestine Gradual Diffusion stomach->small_intestine Combined pH-dependent and diffusion small_intestine->ph_dependent Dissolves at specific pH colon Colon (Target Site) small_intestine->colon Gradual Diffusion small_intestine->colon Combined pH-dependent and diffusion colon->sustained_release colon->multi_matrix absorption Systemic Absorption drug_release->absorption local_action Local Anti-inflammatory Action drug_release->local_action

Caption: Release mechanisms of different Mesalazine formulations.

Stability Showdown: A Comparative Guide to Mesalazine and Mesalazine-D3 for Long-Term Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals embarking on long-term studies involving Mesalazine, understanding its stability profile is paramount. The introduction of its deuterated analogue, Mesalazine-D3, presents a compelling alternative, theoretically offering enhanced stability. This guide provides a detailed comparison of the stability of Mesalazine and a theoretical assessment of this compound, supported by available experimental data for the parent compound.

This comparison guide delves into the stability of Mesalazine under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. While direct, publicly available experimental data on the forced degradation of this compound is limited, this guide extrapolates its potential stability based on the well-established principles of the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond, in comparison to the carbon-hydrogen (C-H) bond, suggests that this compound could exhibit greater resistance to certain degradation pathways, particularly metabolic and oxidative processes.[1][][3]

Comparative Stability Analysis: Mesalazine vs. This compound

The stability of a pharmaceutical compound is a critical attribute that can influence its efficacy, safety, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug.[4]

Hydrolytic Stability

Mesalazine has been shown to be susceptible to degradation under both acidic and alkaline conditions.

  • Acidic Conditions: Studies have shown that Mesalazine degrades in the presence of acid. For example, one study reported a recovery of 75.78% of Mesalazine after 48 hours in an acidic solution.

  • Alkaline Conditions: Alkaline hydrolysis also leads to the degradation of Mesalazine, with one study showing a recovery of 77.66% after 84 hours.

This compound: A Theoretical Perspective

Hydrolysis does not typically involve the cleavage of a C-H bond. Therefore, the kinetic isotope effect is not expected to play a significant role in altering the rate of hydrolytic degradation. It is hypothesized that this compound would exhibit a similar stability profile to Mesalazine under hydrolytic stress.

Oxidative Stability

Oxidative degradation is a common pathway for phenolic compounds like Mesalazine.

  • Mesalazine: Exposure to oxidizing agents such as hydrogen peroxide results in the degradation of Mesalazine. One study reported a recovery of 78.43% after just 30 minutes of exposure to 1% H2O2.

This compound: A Theoretical Advantage

Oxidative degradation can involve the abstraction of a hydrogen atom. The stronger C-D bond in this compound could slow down this process, leading to enhanced stability against oxidation.[1][] This is a significant potential advantage for long-term studies where oxidative stress may be a factor.

Photostability

Exposure to light can induce photodegradation of sensitive molecules.

  • Mesalazine: Studies indicate that Mesalazine is relatively stable under UV light, with a recovery of 99.94%. However, it shows more significant degradation under fluorescent light, with a recovery of 91.02%.

This compound: A Theoretical Perspective

Thermal Stability

Elevated temperatures can accelerate the degradation of chemical compounds.

  • Mesalazine: Thermal stress studies have shown that Mesalazine degrades at higher temperatures.

This compound: A Theoretical Perspective

Similar to other degradation pathways, if the thermal degradation mechanism involves the cleavage of a C-H bond in the rate-determining step, the stronger C-D bond in this compound could confer greater thermal stability.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the forced degradation of Mesalazine. A corresponding table for this compound is included to highlight the need for experimental verification of its theoretical stability.

Table 1: Forced Degradation of Mesalazine

Stress ConditionReagent/ConditionDurationRecovery (%)Degradation (%)
Acid Hydrolysis0.2N HCl48 hours75.78%24.22%
Alkaline Hydrolysis0.2N NaOH84 hours77.66%22.34%
Oxidative Degradation1% H2O230 minutes78.43%21.57%
Photodegradation (UV)200 watt hours/m²-99.94%0.06%
Photodegradation (Fluorescent)1.2 million Lux Hours-91.02%8.98%

Table 2: Theoretical Forced Degradation of this compound

Stress ConditionReagent/ConditionDurationPredicted Recovery (%)Predicted Degradation (%)
Acid Hydrolysis0.2N HCl48 hoursSimilar to MesalazineSimilar to Mesalazine
Alkaline Hydrolysis0.2N NaOH84 hoursSimilar to MesalazineSimilar to Mesalazine
Oxidative Degradation1% H2O230 minutes> 78.43%< 21.57%
Photodegradation (UV)200 watt hours/m²-To Be DeterminedTo Be Determined
Photodegradation (Fluorescent)1.2 million Lux Hours-To Be DeterminedTo Be Determined
Thermal DegradationElevated Temperature-Potentially higher than MesalazinePotentially lower than Mesalazine

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of Mesalazine.

Forced Degradation Study Protocol

Objective: To assess the stability of the drug substance under various stress conditions.

Methodology:

  • Preparation of Stock Solution: A stock solution of Mesalazine (or this compound) is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 500 µg/mL.

  • Acid Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.2N hydrochloric acid. The mixture is diluted with methanol to 10 mL and kept at room temperature for a specified duration (e.g., 48 hours).

  • Alkaline Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.2N sodium hydroxide. The mixture is diluted with methanol to 10 mL and kept at room temperature for a specified duration (e.g., 84 hours).

  • Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 1% hydrogen peroxide. The mixture is diluted with methanol to 10 mL and kept at room temperature for a specified duration (e.g., 30 minutes).

  • Thermal Degradation: A sample of the solid drug substance is kept in an oven at a specified temperature (e.g., 60°C) for a defined period. A solution of the drug substance is also subjected to thermal stress.

  • Photodegradation: The solid drug substance is exposed to UV light (up to 200 watt hours/m²) and cool fluorescent light (up to 1.2 million Lux hours).

  • Analysis: After the specified stress period, the samples are analyzed by a stability-indicating HPLC method to determine the percentage of the remaining drug and to identify and quantify any degradation products.

HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The composition may be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 227 nm for Mesalazine).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizing Workflows and Pathways

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Drug Stock Solution Acid Acid Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants HPLC->Characterization Stability Determine Stability Profile Characterization->Stability

Caption: Workflow of a typical forced degradation study.

Potential Impact of Deuteration on Mesalazine Metabolism

Mesalazine_Metabolism cluster_parent Parent Drug cluster_metabolism Metabolism (e.g., Oxidation) cluster_metabolite Metabolite M Mesalazine (C-H) Enzyme Metabolizing Enzyme (e.g., CYP450) M->Enzyme Faster Rate (Weaker C-H bond) MD3 This compound (C-D) MD3->Enzyme Slower Rate (Stronger C-D bond) MetaboliteH Metabolite (from Mesalazine) Enzyme->MetaboliteH MetaboliteD Metabolite (from this compound) Enzyme->MetaboliteD

Caption: The Kinetic Isotope Effect on Mesalazine metabolism.

Conclusion and Recommendations

The available data clearly indicates that Mesalazine is susceptible to degradation under hydrolytic, oxidative, and certain photolytic conditions. For long-term studies, careful consideration of storage and handling conditions is crucial to maintain the integrity of the compound.

While experimental data for this compound is not widely available, the principles of the kinetic isotope effect strongly suggest that it may offer enhanced stability, particularly against oxidative degradation. This theoretical advantage could translate to a more robust and reliable internal standard or therapeutic agent in long-term research settings.

For researchers, scientists, and drug development professionals, the following recommendations are proposed:

  • For studies using Mesalazine: Implement stringent storage conditions, protecting it from light, moisture, and extreme temperatures. Regularly monitor its purity and concentration using a validated stability-indicating analytical method.

  • When considering this compound: While theoretically more stable, it is imperative to conduct head-to-head forced degradation studies against Mesalazine to experimentally verify its stability profile under the specific conditions of your research. This will provide the necessary data to justify its use and ensure the reliability of your long-term study results.

Ultimately, the choice between Mesalazine and this compound will depend on the specific requirements of the study. However, the potential for enhanced stability makes this compound a promising candidate that warrants further investigation.

References

The Gold Standard: Justification for Selecting Mesalazine-D3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Mesalazine-D3, a deuterated internal standard, against other alternatives, supported by experimental data, to demonstrate its superior performance in the quantification of the anti-inflammatory drug mesalazine (5-aminosalicylic acid) in complex biological matrices.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for reliable and reproducible results. An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and detection—thereby compensating for any potential variability. Among the available choices, stable isotope-labeled internal standards (SIL-ISs), such as this compound, have emerged as the "gold standard" for their ability to deliver the most accurate and precise quantification.[1]

The Decisive Advantage: Mitigating Matrix Effects

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[1] Because this compound is chemically and physically almost identical to mesalazine, it co-elutes during chromatography and experiences the same ionization suppression or enhancement.[1] This ensures that any variation affecting the analyte is mirrored by the internal standard, allowing for accurate correction and yielding more reliable quantitative data. Structural analogs, an alternative to SIL-ISs, may have different retention times and be affected differently by the matrix, which can compromise data quality.[1]

Performance Comparison: this compound vs. Structural Analogs

The theoretical advantages of deuterated standards are consistently supported by experimental data. While a direct head-to-head comparison for mesalazine is not always available in a single publication, the principles of internal standard selection are well-documented. A comparison of key performance parameters reveals the superiority of a deuterated internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Diazepam, 4-ASA)Justification
Accuracy (% Bias) Typically < 5%Can be > 15%This compound co-elutes with mesalazine, ensuring it is equally affected by matrix effects and variations in instrument response, leading to more accurate quantification.[2] Structural analogs have different chemical properties and chromatographic behavior, resulting in less effective compensation for these variabilities.
Precision (% CV) Typically < 5%Can be > 10%The near-identical physicochemical properties of this compound to the analyte lead to more consistent performance across different samples and batches, resulting in lower variability and higher precision.[3]
Matrix Effect Effectively compensatedInconsistent compensationDue to co-elution and identical ionization characteristics, this compound accurately tracks and corrects for ion suppression or enhancement experienced by mesalazine.[1] Structural analogs may have different ionization efficiencies and are therefore less reliable in compensating for matrix effects.
Retention Time Co-elutes with mesalazineDifferent retention timeCo-elution is crucial for effective matrix effect compensation. A different retention time means the internal standard is not subjected to the same co-eluting interferences as the analyte.[4]
Extraction Recovery Nearly identical to mesalazineMay differ significantlyThe similar chemical structure of this compound ensures that its recovery during sample preparation closely mirrors that of mesalazine.

This table summarizes representative data based on the principles of internal standard selection and performance from cited literature.

Potential Considerations for Deuterated Standards

While this compound is the preferred internal standard, it is important to consider potential limitations. One such consideration is the possibility of deuterium-hydrogen back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment. This is more likely to occur with deuterium labels on heteroatoms (O, N, S) and can be influenced by pH and temperature. However, this compound, with deuterium atoms on the aromatic ring, is generally stable under typical bioanalytical conditions. It is crucial to assess the isotopic stability of any deuterated standard during method development.[5]

Experimental Protocol: Quantification of Mesalazine in Human Plasma

This section details a typical experimental protocol for the quantification of mesalazine in human plasma using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Mesalazine: e.g., m/z 154.1 → 108.1

    • This compound: e.g., m/z 157.1 → 111.1

3. Method Validation

The method should be fully validated according to regulatory guidelines, assessing parameters such as:

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear range of 1 to 1000 ng/mL is typically achievable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (≤20% at the Lower Limit of Quantification).[6]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Rationale and Workflow

To further illustrate the justification and application of this compound, the following diagrams are provided.

cluster_0 Justification Pathway Ideal IS Properties Ideal Internal Standard (Physicochemically Similar to Analyte) SIL Stable Isotope-Labeled IS (e.g., this compound) Ideal IS Properties->SIL Best Embodiment Analog Structural Analog IS (e.g., 4-ASA, Diazepam) Ideal IS Properties->Analog Alternative Co-elution Co-elution with Analyte SIL->Co-elution Similar Ionization Similar Ionization Efficiency SIL->Similar Ionization Analog->Co-elution Often not achieved Analog->Similar Ionization May differ Accurate Correction Accurate Correction for Matrix Effects & Variability Co-elution->Accurate Correction Similar Ionization->Accurate Correction Improved Data Improved Accuracy & Precision Accurate Correction->Improved Data cluster_1 Experimental Workflow Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Prepare Protein Precipitation (Acetonitrile) Spike->Prepare Separate LC Separation (C18 Column) Prepare->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify

References

Safety Operating Guide

Navigating the Safe Disposal of Mesalazine-D3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Mesalazine-D3, ensuring the protection of personnel and the environment. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.

Key Physical and Chemical Properties of this compound

Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₇H₄D₃NO₃[1]
Molecular Weight 156.15 g/mol [1][2]
CAS Number 1309283-32-6[1][3]
Purity >95% (HPLC)[3]
Storage Temperature +4°C[3]
Hazard Identification and Safety Precautions

This compound, like its non-deuterated counterpart, presents several hazards that necessitate careful handling.

Hazard Statements:

  • Causes skin irritation (H315).[1][4][5]

  • May cause an allergic skin reaction (H317).[4][5]

  • Causes serious eye irritation (H319).[1][4][5]

  • May cause respiratory irritation (H335).[1][4][5]

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][4][5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][5]

  • Store in a well-ventilated place and keep the container tightly closed.[4][5]

  • If skin irritation or rash occurs, seek medical advice.[4][5]

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5]

Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step process for the safe and compliant disposal of this compound from a laboratory setting. As this compound is a stable isotope-labeled compound and not radioactive, its disposal procedure aligns with that of the parent compound, Mesalazine, and general chemical waste guidelines.[6]

Experimental Protocol

1. Waste Identification and Classification:

  • Identify the waste as this compound.
  • Classify it as a non-hazardous solid chemical waste, unless mixed with other hazardous materials. If it is mixed with a hazardous solvent, it must be treated as hazardous waste.

2. Segregation:

  • Do not mix this compound waste with other incompatible waste streams such as strong oxidizers.[4]
  • Keep solid and liquid waste separate.[7]

3. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE:
  • Safety glasses or goggles
  • Lab coat
  • Chemical-resistant gloves (e.g., nitrile)

4. Waste Collection and Containment:

  • Place solid this compound waste into a designated, leak-proof, and clearly labeled waste container.
  • The container must be in good condition with no leaks or cracks.[8]
  • Keep the container closed except when adding waste.[8]

5. Labeling:

  • Label the waste container clearly with "this compound Waste" and the approximate quantity.
  • If required by your institution's hazardous waste program, include the full chemical name and any associated hazards.[8][9]

6. Decontamination of Empty Containers:

  • Triple-rinse the empty this compound container with a suitable solvent (e.g., water, followed by a solvent capable of removing the chemical).[8]
  • Collect the rinsate and dispose of it as liquid chemical waste. This rinsate must be treated as "Hazardous Waste".[8]
  • After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, after defacing the label.[8][10]

7. Final Disposal:

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[9]
  • Follow all local, state, and federal regulations for chemical waste disposal.[8][11]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

MesalazineD3_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal cluster_decon Container Decontamination start Start: This compound Waste Generated identify 1. Identify & Classify Waste (Non-Hazardous Solid unless mixed) start->identify ppe 2. Don Appropriate PPE identify->ppe segregate 3. Segregate from Incompatible Waste ppe->segregate collect 4. Collect in Labeled, Sealed Container segregate->collect store 5. Store in Designated Waste Area collect->store rinse A. Triple-Rinse Empty Container collect->rinse For Empty Containers contact_ehs 6. Arrange for Professional Disposal via EH&S store->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end collect_rinsate B. Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container C. Dispose of Clean Container rinse->dispose_container collect_rinsate->contact_ehs

Caption: Workflow for the proper disposal of this compound.

By implementing these procedures and fostering a culture of safety and compliance, laboratories can effectively manage the disposal of this compound, thereby building trust and reinforcing their commitment to responsible chemical handling.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mesalazine-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Mesalazine-D3, a deuterated form of the anti-inflammatory drug Mesalazine. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. The following guidance is based on established safety protocols for Mesalazine and best practices for handling deuterated compounds.

Hazard Identification and Risk Assessment

Mesalazine is known to cause skin, eye, and respiratory irritation, and may lead to an allergic skin reaction[1][2][3]. While deuterated compounds are generally considered to have similar chemical properties to their non-deuterated counterparts, it is prudent to handle this compound with the same level of caution as Mesalazine[4]. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for all personnel handling this compound. All PPE should be inspected for integrity before each use[5].

Protection Type Specification Rationale
Hand Protection Nitrile or butyl rubber gloves. Check for breakthrough times.To prevent skin contact and potential sensitization[6].
Eye Protection Safety glasses with side shields or goggles.To protect against airborne particles and splashes[2][6].
Respiratory Protection N95 respirator or higher, especially when handling powders.To prevent inhalation of dust that may cause respiratory irritation[1][3].
Body Protection Laboratory coat.To protect skin and clothing from contamination[7].

Engineering Controls

To minimize exposure, all handling of this compound powder should be performed within a certified chemical fume hood or a powder containment hood[5][8]. The work area must be well-ventilated[3][6].

Handling and Storage Procedures

Receiving and Unpacking:

  • Inspect the package for any signs of damage upon receipt.

  • Wear appropriate PPE during unpacking.

  • Confirm the container is sealed and labeled correctly.

Weighing and Aliquoting:

  • Perform these operations in a fume hood to minimize inhalation exposure[5].

  • Use anti-static weigh boats and tools to prevent powder dispersal.

  • Handle the compound gently to avoid creating dust.

Solution Preparation:

  • Add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • If sonication is required, ensure the container is securely capped.

Storage:

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place[4][6].

  • Recommended storage temperature is often refrigerated (+4°C)[9].

  • Keep away from incompatible materials.

Spill and Emergency Procedures

Spill Management:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Isolate: Cordon off the spill area.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material.

  • Clean: Carefully collect the spilled material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Inform the laboratory supervisor of the incident.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical advice[1].

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, sealed, and labeled waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_spill Spill Response Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed Weigh_Compound Weigh this compound Don_PPE->Weigh_Compound Enter Hood Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Workstation Decontaminate Workstation Conduct_Experiment->Decontaminate_Workstation Experiment Complete Spill Spill Occurs Conduct_Experiment->Spill Potential Hazard Dispose_Waste Dispose of Hazardous Waste Decontaminate_Workstation->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Evacuate_Isolate Evacuate & Isolate Spill->Evacuate_Isolate Don_Spill_PPE Don Spill Response PPE Evacuate_Isolate->Don_Spill_PPE Contain_Clean Contain & Clean Spill Don_Spill_PPE->Contain_Clean Decontaminate_Spill_Area Decontaminate Area Contain_Clean->Decontaminate_Spill_Area Report_Incident Report Incident Decontaminate_Spill_Area->Report_Incident Report_Incident->Dispose_Waste

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.